molecular formula C8H6FNO B069828 2-Fluoro-5-methylphenyl isocyanate CAS No. 190774-50-6

2-Fluoro-5-methylphenyl isocyanate

Cat. No.: B069828
CAS No.: 190774-50-6
M. Wt: 151.14 g/mol
InChI Key: GLSUJZPVKMKUPJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylphenyl isocyanate is a specialized aromatic isocyanate derivative of significant value in chemical synthesis and analytical chemistry. Its primary utility lies in its role as a versatile derivatization and coupling agent. The reactive isocyanate (-N=C=O) group readily undergoes addition reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively. This makes it an essential building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates, agrochemicals, and functionalized polymers. The strategic substitution on the phenyl ring, with an electron-donating methyl group and an electron-withdrawing fluorine atom, fine-tunes the compound's electronic properties and reactivity, influencing both the kinetics of its reactions and the stability of the resulting adducts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-isocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6FNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSUJZPVKMKUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369875
Record name 2-Fluoro-5-methylphenyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-50-6
Record name 2-Fluoro-5-methylphenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methylphenyl isocyanate
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Foundational & Exploratory

Physicochemical properties of 2-Fluoro-5-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, reactivity, and handling of 2-Fluoro-5-methylphenyl isocyanate (CAS Number: 190774-50-6). The information is intended to support laboratory research and development activities.

Core Physicochemical Properties

This compound, also known as 1-fluoro-2-isocyanato-4-methylbenzene, is an organic building block valued for its reactive isocyanate group.[1] Its fundamental properties are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 190774-50-6[1][2][3]
Molecular Formula C₈H₆FNO[1][2][3]
Molecular Weight 151.14 g/mol [1][3]
Boiling Point 192 °C (lit.)[1]
Density 1.159 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.511 (lit.)[1]
Flash Point 85 °C (185 °F) - closed cup[1]
Storage Temperature -20°C[1]

Chemical Structure and Identifiers

  • IUPAC Name: 1-Fluoro-2-isocyanato-4-methylbenzene

  • Linear Formula: FC₆H₃(CH₃)NCO[1]

  • SMILES String: Cc1ccc(F)c(c1)N=C=O[1]

  • InChI Key: GLSUJZPVKMKUPJ-UHFFFAOYSA-N[1]

Reactivity and Handling

Isocyanates are highly reactive electrophilic compounds.[4] The carbon atom in the isocyanate group (-N=C=O) is electron-deficient, making it susceptible to nucleophilic attack.[4]

Key Reactivity Information:

  • Reaction with Nucleophiles: Isocyanates react exothermically with a wide range of nucleophiles, including alcohols, amines, water, and thiols.[5] These reactions lead to the formation of urethanes (carbamates), ureas, and thiocarbamates, respectively.

  • Moisture Sensitivity: This compound is sensitive to moisture.[6] It reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[5] This can lead to pressure buildup in sealed containers.

  • Self-Reactivity: Under certain conditions, such as high temperatures or in the presence of catalysts, isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates).[7]

Handling and Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Recommended storage is at -20°C to maintain stability.[1]

  • Use in a well-ventilated area or a chemical fume hood.

  • Avoid contact with incompatible materials such as water, acids, bases, alcohols, and amines.[5][8]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general method for synthesizing isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent. A more modern and common laboratory approach is the Curtius, Hofmann, or Lossen rearrangement.

A general process for the synthesis of aryl isocyanates from bromobenzene and sodium cyanate has been described, which could be adapted.[9]

General Experimental Workflow for Reaction with an Alcohol:

This protocol outlines a typical procedure for the synthesis of a carbamate (urethane) using this compound and a generic alcohol (R-OH).

  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). Ensure all solvents are anhydrous.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the desired alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, Dichloromethane).

  • Addition of Isocyanate: Slowly add this compound (1.0-1.1 eq.) to the stirred alcohol solution at room temperature or 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a small amount of saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diagrams

G Diagram 1: Synthesis of a Urethane cluster_reactants Reactants cluster_conditions Conditions cluster_product Product isocyanate 2-Fluoro-5-methylphenyl isocyanate urethane Urethane (Carbamate) isocyanate->urethane + alcohol Alcohol (R-OH) alcohol->urethane solvent Anhydrous Solvent (e.g., THF) solvent->isocyanate in

Caption: Reaction scheme for urethane synthesis.

G Diagram 2: Experimental Workflow A 1. Dissolve Alcohol in Anhydrous Solvent B 2. Add Isocyanate (Slowly, under N2) A->B C 3. Monitor Reaction (TLC / LC-MS) B->C D 4. Aqueous Workup & Extraction C->D E 5. Dry, Filter & Concentrate D->E F 6. Purify Product (Chromatography) E->F G Pure Urethane F->G

References

An In-Depth Technical Guide to 2-Fluoro-5-methylphenyl isocyanate (CAS Number: 190774-50-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylphenyl isocyanate is a fluorinated aromatic organic compound featuring a highly reactive isocyanate functional group. Its chemical structure, combining the stability of a substituted phenyl ring with the reactivity of the isocyanate moiety, makes it a valuable building block in organic synthesis. Particularly in the realm of medicinal chemistry and drug development, this compound serves as a key intermediate for the synthesis of a variety of bioactive molecules, most notably urea derivatives, which are prominent scaffolds in many targeted therapies. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially enhancing metabolic stability, binding affinity, and bioavailability.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, reactivity, and applications in the synthesis of biologically active compounds, with a focus on providing detailed experimental protocols and structural data.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. While experimental spectra for this specific compound are not widely published, predicted data based on analogous structures and general principles are provided for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 190774-50-6[1]
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
Appearance Colorless to light yellow liquid (predicted)
Boiling Point 192 °C (lit.)
Density 1.159 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.511 (lit.)
Flash Point 85 °C (185 °F) - closed cup
SMILES Cc1ccc(F)c(c1)N=C=O
InChI Key GLSUJZPVKMKUPJ-UHFFFAOYSA-N

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Peaks
¹H NMR * Aromatic Protons (3H): δ 6.8-7.2 ppm (multiplet). The fluorine and methyl groups will influence the splitting patterns. * Methyl Protons (3H): δ ~2.3 ppm (singlet).[2]
¹³C NMR * Isocyanate Carbon (-NCO): δ ~125-135 ppm.[3][4][5][6] * Aromatic Carbons (6C): δ ~110-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant. * Methyl Carbon (-CH₃): δ ~20 ppm.
FTIR * Isocyanate (-N=C=O) stretch: ~2250-2275 cm⁻¹ (strong, characteristic sharp peak).[7][8] * Aromatic C=C stretch: ~1500-1600 cm⁻¹. * C-F stretch: ~1100-1300 cm⁻¹.
Mass Spectrometry (EI) * Molecular Ion (M⁺): m/z 151. * Key Fragments: Loss of CO (m/z 123), and other fragments arising from the cleavage of the phenyl ring.[9][10][11][12]

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding aniline precursor, 2-fluoro-5-methylaniline. The conversion of the amine group to an isocyanate is a standard transformation in organic chemistry.

Synthesis of the Precursor: 2-Fluoro-5-methylaniline

A common route to 2-fluoro-5-methylaniline involves the reduction of the corresponding nitro compound, 4-fluoro-1-methyl-2-nitrobenzene.

Experimental Protocol: Reduction of 4-Fluoro-1-methyl-2-nitrobenzene

  • To a solution of 4-fluoro-1-methyl-2-nitrobenzene (1 equivalent) in ethanol, add iron powder (5 equivalents).

  • Add a catalytic amount of hydrochloric acid (e.g., 0.25 mL for a 16 mmol scale reaction) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-fluoro-5-methylaniline by column chromatography (e.g., using a hexane/ethyl acetate eluent system).

Synthesis of this compound

The conversion of 2-fluoro-5-methylaniline to the isocyanate can be achieved using phosgene or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate), which is a safer solid reagent.[13][14]

Experimental Protocol: Isocyanate Formation using Triphosgene [15][16]

  • Caution: Triphosgene is toxic and corrosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Dissolve triphosgene (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene in a flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the dropping funnel, prepare a solution of 2-fluoro-5-methylaniline (3 equivalents) and a non-nucleophilic base such as triethylamine (3 equivalents) in the same anhydrous solvent.

  • Cool the triphosgene solution to 0 °C using an ice bath.

  • Add the aniline/base solution dropwise to the stirred triphosgene solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or FTIR (disappearance of the amine and appearance of the strong isocyanate peak at ~2270 cm⁻¹).

  • Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_isocyanate Isocyanate Formation Nitro 4-Fluoro-1-methyl-2-nitrobenzene Aniline 2-Fluoro-5-methylaniline Nitro->Aniline Fe / HCl, EtOH, Reflux Isocyanate 2-Fluoro-5-methylphenyl isocyanate Aniline->Isocyanate Triphosgene, Et3N, DCM

Synthesis workflow for this compound.

Reactivity and Applications in Drug Discovery

The isocyanate group is a powerful electrophile that readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is harnessed in drug discovery to create a diverse range of molecular architectures.

Synthesis of Urea Derivatives

The most prominent reaction of this compound in medicinal chemistry is its reaction with primary or secondary amines to form unsymmetrical urea derivatives.[14][17][18] Many kinase inhibitors, such as Sorafenib, feature a diaryl urea core, which is crucial for their binding to the kinase domain.[19]

Urea_Formation Isocyanate 2-Fluoro-5-methylphenyl isocyanate Urea Urea Derivative Isocyanate->Urea Nucleophilic Addition Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Urea

General reaction scheme for urea formation.

A related compound, 5-fluoro-2-methylphenyl isocyanate, has been utilized in the synthesis of novel N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives which have shown anti-inflammatory and antimicrobial activity.[20] This suggests that this compound is a promising building block for the development of new therapeutic agents in these areas.

Experimental Protocol: General Synthesis of a Diaryl Urea Derivative

  • Dissolve the amine-containing fragment (1 equivalent), for example, a substituted aminophenol, in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • To this stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC until the starting materials are consumed.

  • If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue purified by column chromatography or recrystallization to yield the desired urea derivative.

Potential in Kinase Inhibitor Synthesis

The diaryl urea motif is a well-established pharmacophore for the inhibition of various protein kinases, which are key targets in oncology. The urea linkage acts as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain. The fluorinated phenyl ring of this compound can occupy a hydrophobic pocket in the active site, with the fluorine atom potentially forming favorable interactions and improving the metabolic stability of the molecule. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for urea-containing inhibitors.[19][21][22]

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Urea-based Inhibitor Inhibitor->PI3K Inhibition

Potential targeting of the PI3K/AKT/mTOR pathway by urea-based inhibitors.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Isocyanates are known respiratory and skin sensitizers and are harmful if swallowed, inhaled, or absorbed through the skin.

Table 3: Hazard and Safety Information

CategoryInformation
GHS Pictograms (Health Hazard), (Exclamation Mark)
Signal Word Danger
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and amines. Recommended storage temperature is -20°C.

Conclusion

This compound is a versatile and valuable reagent for drug discovery and development. Its reactivity allows for the straightforward synthesis of urea-containing compounds, a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The fluorine and methyl substituents on the phenyl ring provide opportunities for fine-tuning the pharmacological properties of the final drug candidates. While this guide provides an overview of its properties and synthesis, researchers should always consult safety data sheets and relevant literature before handling this compound and should perform thorough characterization of all synthesized materials.

References

An In-depth Technical Guide to the Structure and Spectral Data of 2-Fluoro-5-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectral properties of 2-Fluoro-5-methylphenyl isocyanate. Due to the limited availability of specific experimental data for this compound, this guide presents predicted spectral data based on established principles of spectroscopy and data from analogous compounds. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Chemical Structure and Properties

This compound is an aromatic organic compound containing a fluoro, a methyl, and an isocyanate functional group attached to a benzene ring.

Table 1: Structural and Chemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms 1-Fluoro-2-isocyanato-4-methylbenzene
CAS Number 190774-50-6
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Chemical Structure Chemical Structure of this compound

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1 - 7.3Multiplet1HAromatic H
~6.9 - 7.1Multiplet2HAromatic H
~2.3Singlet3H-CH₃
Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155 - 160 (d, J ≈ 240-250 Hz)C-F
~130 - 135C-NCO
~125 - 130Aromatic C-H
~120 - 125C-CH₃
~115 - 120 (d, J ≈ 20-25 Hz)Aromatic C-H
~128-N=C=O
~20-CH₃

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hz.

Predicted FT-IR Spectral Data

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2250 - 2285Strong, Sharp-N=C=O Asymmetric Stretch
~3000 - 3100MediumAromatic C-H Stretch
~2850 - 2960Medium-CH₃ Stretch
~1500 - 1600Medium to StrongAromatic C=C Stretch
~1200 - 1300StrongC-F Stretch
Predicted Mass Spectrometry Data

Table 5: Predicted Mass-to-Charge Ratios (m/z) for this compound

m/zRelative AbundanceAssignment
151High[M]⁺ (Molecular Ion)
123Medium[M - CO]⁺
108Medium[M - NCO]⁺
91Medium[C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz (or higher) spectrometer. A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans and a more concentrated sample may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record a background spectrum of the empty salt plates or a pure KBr pellet. Then, place the sample in the spectrometer and record the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structural features of this compound and the expected spectral data.

Structure_Spectrum_Correlation cluster_structure Chemical Structure cluster_spectroscopy Spectroscopic Data structure 2-Fluoro-5-methylphenyl isocyanate H_NMR ¹H NMR Aromatic H: ~6.9-7.3 ppm -CH₃: ~2.3 ppm structure->H_NMR C_NMR ¹³C NMR C-F: ~155-160 ppm -N=C=O: ~128 ppm Aromatic C: ~115-135 ppm -CH₃: ~20 ppm structure->C_NMR FTIR FT-IR -N=C=O: ~2250-2285 cm⁻¹ C-F: ~1200-1300 cm⁻¹ structure->FTIR MS Mass Spec. Mol. Ion [M]⁺: 151 m/z Fragments: 123, 108, 91 m/z structure->MS

Caption: Correlation of structural features with spectral data.

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-5-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of 2-Fluoro-5-methylphenyl isocyanate (CAS No. 190774-50-6). Isocyanates are a class of highly reactive compounds widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers. The presence of both a fluorine atom and a methyl group on the phenyl ring of this specific isocyanate influences its reactivity and stability profile. This document collates available data on its chemical properties, reactivity with common nucleophiles, thermal and hydrolytic stability, and safe handling protocols. Experimental methodologies for key reactions and analytical determination are also detailed.

Chemical and Physical Properties

This compound is a combustible liquid that is highly reactive and sensitive to moisture. Its properties are summarized in the table below. It is crucial to handle this compound under inert and dry conditions to prevent degradation.

PropertyValueReference
CAS Number 190774-50-6[1]
Molecular Formula C₈H₆FNO[2]
Molecular Weight 151.14 g/mol [1][2]
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 192 °C (lit.)[1]
Density 1.159 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.511 (lit.)[1]
Flash Point 85 °C (185 °F) - closed cup[1]
Storage Temperature −20°C[4]

Reactivity Profile

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The reactivity of this compound is modulated by the electronic effects of the substituents on the aromatic ring. The fluorine atom, being an electron-withdrawing group, is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity compared to unsubstituted phenyl isocyanate. Conversely, the methyl group is a weak electron-donating group.

General Reactivity Pathway

The general mechanism for the reaction of an isocyanate with a nucleophile (Nu-H) involves the nucleophilic attack on the carbonyl carbon of the isocyanate group, followed by proton transfer to the nitrogen atom.

Caption: General reaction of an isocyanate with a nucleophile.

Reaction with Alcohols

Aromatic isocyanates react with alcohols to form carbamates (urethanes). This reaction is often catalyzed by tertiary amines or organometallic compounds. The reaction rate is influenced by the steric hindrance of the alcohol and the electronic properties of the isocyanate. Primary alcohols are generally more reactive than secondary alcohols.

Isocyanate 2-F, 5-Me-Ph-N=C=O Carbamate 2-F, 5-Me-Ph-NH-C(=O)-OR' Isocyanate->Carbamate Alcohol R'-OH Alcohol->Carbamate

Caption: Formation of a carbamate from this compound.

Reaction with Amines

The reaction of isocyanates with primary or secondary amines is typically very rapid and exothermic, yielding substituted ureas. This reaction generally does not require a catalyst.

Isocyanate 2-F, 5-Me-Ph-N=C=O Urea 2-F, 5-Me-Ph-NH-C(=O)-NR'R'' Isocyanate->Urea Amine R'R''NH Amine->Urea

Caption: Formation of a substituted urea.

Reaction with Water (Hydrolysis)

This compound is sensitive to moisture and will react with water in a multi-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine is highly reactive towards the isocyanate, leading to the formation of a disubstituted urea. This reaction is a primary pathway for the degradation of the isocyanate upon exposure to atmospheric moisture. The hydrolysis of phenyl isocyanate is subject to general base catalysis.

cluster_hydrolysis Hydrolysis Pathway Isocyanate 2-F, 5-Me-Ph-N=C=O CarbamicAcid [2-F, 5-Me-Ph-NH-COOH] (Unstable Carbamic Acid) Isocyanate->CarbamicAcid + H₂O Urea Disubstituted Urea Isocyanate->Urea Water H₂O Amine 2-F, 5-Me-Ph-NH₂ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Amine->Urea + Isocyanate cluster_thermal Potential Thermal Decomposition Pathways Isocyanate 2 R-N=C=O Dimer Uretidinedione (Dimer) Isocyanate->Dimer Dimerization Trimer Isocyanurate (Trimer) Isocyanate->Trimer Trimerization Carbodiimide R-N=C=N-R + CO₂ Isocyanate->Carbodiimide Decarboxylation

References

The Synthetic Versatility of 2-Fluoro-5-methylphenyl Isocyanate: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylphenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized as a key building block for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive isocyanate group and a substituted phenyl ring, featuring both fluorine and methyl substituents, allows for the strategic introduction of this moiety into various molecular scaffolds. This fluorinated aromatic isocyanate serves as a crucial precursor for the synthesis of a wide array of derivatives, most notably ureas and carbamates, which are prominent pharmacophores in numerous biologically active compounds. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its role in the synthesis of bioactive molecules, supported by experimental data and protocols.

Core Applications in Organic Synthesis

The primary application of this compound lies in its reaction with nucleophiles, particularly amines and alcohols, to form substituted ureas and carbamates, respectively. The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack, leading to the formation of stable C-N or C-O bonds.

Synthesis of Substituted Ureas

The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted ureas. This reaction is of significant importance in drug discovery, as the urea moiety is a key structural feature in many kinase inhibitors and other therapeutic agents.

A notable example is the use of this compound in the synthesis of the multi-target receptor tyrosine kinase inhibitor, Linifanib (ABT-869) .[1] Linifanib has been investigated for the treatment of various cancers, and its synthesis highlights the importance of this isocyanate in constructing the core urea linkage that is crucial for its biological activity.[1][2]

The general reaction for the synthesis of a diaryl urea using this compound is depicted below:

G cluster_reactants Reactants cluster_product Product reagent1 2-Fluoro-5-methylphenyl Isocyanate product N-(2-Fluoro-5-methylphenyl)-N'-(substituted)urea reagent1->product + reagent2 Primary or Secondary Amine (R-NHR') reagent2->product

Caption: General reaction scheme for urea synthesis.

Experimental Data and Protocols

The following tables summarize quantitative data for the synthesis of urea derivatives using this compound and related compounds, providing a reference for reaction conditions and expected yields.

Table 1: Synthesis of a Diaryl Urea Derivative [3]

Reactant 1Reactant 2ProductSolventReaction ConditionsYield (%)
3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamineThis compound1-(3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl)-3-(2-fluoro-5-methylphenyl)ureaDichloromethaneRoom temperature, 2 hours78

Table 2: Synthesis of Linifanib Precursor (Illustrative) [1]

Reactant 1Reactant 2ProductSolventReaction Conditions
2-Fluoro-5-methylanilineTriphosgeneThis compound (in situ)Tetrahydrofuran0 °C to 80 °C, 3 hours
This compound (in situ)4-(3-amino-1H-indazol-4-yl)benzenamineN-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (Linifanib)TetrahydrofuranNot specified
Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diaryl Ureas [3]

  • To a stirred solution of the desired amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) is added this compound (1.0-1.2 equivalents) at room temperature.

  • The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, during which the formation of a precipitate may be observed.

  • Upon completion of the reaction (monitored by TLC or LCMS), the solid product is collected by filtration.

  • The collected solid is washed with a cold solvent (e.g., cold CH₂Cl₂) to remove any unreacted starting materials.

  • The product is then dried under vacuum to yield the desired diaryl urea.

  • If no precipitate forms, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: In Situ Generation of this compound and Subsequent Urea Formation (Linifanib Synthesis Approach) [1]

  • A solution of triphosgene (0.33 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.

  • A solution of 2-fluoro-5-methylaniline (1.0 equivalent) in anhydrous THF is added dropwise to the triphosgene solution while maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 65-70 °C) for 3 hours to ensure the complete formation of this compound.

  • The reaction mixture is then cooled, and the desired amine partner (e.g., 4-(3-amino-1H-indazol-4-yl)benzenamine) is added.

  • The mixture is stirred until the reaction is complete, as monitored by an appropriate analytical technique.

  • The final product is isolated and purified using standard workup and purification procedures, such as extraction and crystallization or chromatography.

Logical Workflow for Synthesis

The synthesis of complex urea-based molecules using this compound typically follows a logical workflow, which can be visualized as follows:

G start Start: Starting Materials (Amine, Isocyanate Precursor) step1 Step 1: Isocyanate Formation (e.g., from aniline and phosgene equivalent) start->step1 step2 Step 2: Urea Formation (Reaction with amine nucleophile) step1->step2 step3 Step 3: Work-up and Isolation step2->step3 step4 Step 4: Purification (Crystallization or Chromatography) step3->step4 end End: Final Product (e.g., Kinase Inhibitor) step4->end

Caption: Synthetic workflow for urea derivatives.

Conclusion

This compound is a valuable and highly reactive building block in organic synthesis, particularly for the construction of biologically active urea derivatives. Its application in the synthesis of the kinase inhibitor Linifanib underscores its importance in medicinal chemistry. The straightforward and generally high-yielding nature of its reaction with amines makes it an attractive reagent for both small-scale and large-scale synthesis. The experimental protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile synthetic intermediate. Further applications in the synthesis of other heterocyclic systems and functional materials are anticipated, making this compound a reagent of continued interest in the field of organic chemistry.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Fluoro-5-methylphenyl Isocyanate in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-5-methylphenyl isocyanate is an aromatic isocyanate that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is primarily dictated by the highly electrophilic carbon atom within the isocyanate functional group (-N=C=O). This inherent electrophilicity drives reactions with a wide range of nucleophiles, leading to the formation of stable adducts such as ureas, carbamates, and thiocarbamates. The presence of a fluorine atom at the ortho position and a methyl group at the meta position to the isocyanate group modifies the electronic properties of the aromatic ring, thereby influencing the reactivity of the isocyanate moiety. This technical guide provides a comprehensive overview of the core reaction mechanisms, supported by generalized quantitative data, detailed experimental protocols for analogous reactions, and visualizations of the key chemical transformations.

Core Mechanism of Action: Nucleophilic Addition

The principal mechanism of action for this compound in chemical reactions is nucleophilic addition to the cumulene system of the isocyanate group. The carbon atom of the isocyanate is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This electrophilicity is further enhanced by the electron-withdrawing inductive effect of the fluorine atom on the phenyl ring.

The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water

dot

Caption: General nucleophilic addition to this compound.

Electronic Effects of Substituents

The reactivity of the isocyanate group is significantly influenced by the electronic nature of the substituents on the phenyl ring.

  • Fluorine (at C2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

  • Methyl Group (at C5): The methyl group is weakly electron-donating through hyperconjugation (+I). This effect slightly counteracts the electron-withdrawing effect of the fluorine atom, but the overall electronic character of the ring is still activated towards nucleophilic attack due to the dominant fluorine effect.

Reactions with Specific Nucleophiles

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules.[1][2]

Mechanism: The reaction proceeds via a two-step mechanism. First, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage.

dot

Urea_Formation Mechanism of Urea Formation Isocyanate 2-Fluoro-5-methylphenyl Isocyanate Intermediate Zwitterionic Intermediate Isocyanate->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (R-NHR') Amine->Intermediate Urea Substituted Urea Intermediate->Urea Proton Transfer

Caption: Reaction pathway for the formation of a substituted urea.

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction with alcohols produces carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and often requires heating or catalysis.

Mechanism: The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer yields the carbamate. The reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols reacting faster than secondary, and tertiary alcohols reacting very slowly.

dot```dot digraph "Carbamate_Formation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Carbamate Formation"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

"Isocyanate" [label="2-Fluoro-5-methylphenyl\nIsocyanate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Alcohol" [label="Alcohol (R-OH)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate" [label="Intermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; "Carbamate" [label="Carbamate (Urethane)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

"Isocyanate" -> "Intermediate" [label="Nucleophilic Attack", color="#EA4335", fontcolor="#202124"]; "Alcohol" -> "Intermediate" [color="#EA4335", fontcolor="#202124"]; "Intermediate" -> "Carbamate" [label="Proton Transfer", color="#4285F4", fontcolor="#202124"]; }

Caption: A typical workflow for the synthesis of urea derivatives.

General Protocol for Carbamate Synthesis

This protocol outlines the synthesis of a carbamate from this compound and an alcohol.

Materials:

  • This compound (1.1 eq)

  • Alcohol (1.0 eq)

  • Anhydrous hexane or toluene

  • Catalyst (e.g., triethylamine or dibutyltin dilaurate, optional)

Procedure:

  • In a dry flask, dissolve the alcohol in anhydrous hexane or toluene.

  • Add the catalyst if required (typically for secondary or hindered alcohols).

  • Add this compound to the solution.

  • Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the alcohol.

  • Monitor the reaction by TLC or GC-MS.

  • The carbamate product may precipitate from the solution upon formation. If so, it can be isolated by filtration.

  • If the product is soluble, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The urea and carbamate moieties formed from its reactions are common structural motifs in a wide range of biologically active compounds. For instance, diaryl urea derivatives are known to act as kinase inhibitors and modulators of serotonin receptors. [1][2]The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

Conclusion

The mechanism of action of this compound is centered around the electrophilic nature of its isocyanate group, which readily undergoes nucleophilic addition with a variety of compounds. The reactivity is enhanced by the ortho-fluoro substituent, making it a valuable and reactive intermediate in organic synthesis. A thorough understanding of its reactivity with different nucleophiles is crucial for its effective application in the synthesis of complex molecules, particularly in the field of drug discovery and development.

References

A Technical Guide to High-Purity 2-Fluoro-5-methylphenyl isocyanate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2-Fluoro-5-methylphenyl isocyanate (CAS No. 190774-50-6). This document covers its commercial availability, physicochemical properties, synthesis methodologies, and analytical protocols for quality control.

Commercial Availability and Purity

High-purity this compound is available from several commercial chemical suppliers. Purity levels typically exceed 95%, with many suppliers offering grades of 98% or higher. This compound is primarily used as a building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. Below is a summary of representative commercial suppliers and their typical product specifications.

Table 1: Commercial Supplier Specifications for this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity Specification
Sigma-Aldrich190774-50-6C₈H₆FNO151.1498%[1]
Key Organics190774-50-6C₈H₆FNO151.14>95%[2]
Oakwood Chemical190774-50-6C₈H₆FNO151.14Not specified[3]
Win-Win Chemical190774-50-6C₈H₆FNO151.1498%[4]

Physicochemical Properties

This compound is a substituted aromatic isocyanate. Its key physical and chemical properties are summarized below. Isocyanates are known to be reactive towards nucleophiles, including water, and are moisture-sensitive.

Table 2: Physicochemical Data for this compound

PropertyValueSource
CAS Number 190774-50-6[1]
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
Boiling Point 192 °C (lit.)[1]
Density 1.159 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.511 (lit.)[1]
Flash Point 85 °C (185 °F) - closed cup[1]
Storage Temperature −20°C[1]

Synthesis Methodologies

The synthesis of this compound typically involves the conversion of the corresponding primary amine, 2-Fluoro-5-methylaniline. Two common methods for this transformation are phosgenation and the Curtius rearrangement.

Phosgenation of 2-Fluoro-5-methylaniline

This is a widely used industrial method for producing isocyanates. The process involves reacting the primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The reaction proceeds through a carbamoyl chloride intermediate, which is then heated to eliminate hydrogen chloride, yielding the isocyanate.

G cluster_reactants Reactants cluster_products Products Amine 2-Fluoro-5-methylaniline Isocyanate 2-Fluoro-5-methylphenyl isocyanate Amine->Isocyanate + COCl₂ - 2 HCl Phosgene Phosgene (COCl₂) HCl 2 HCl

A simplified diagram of the phosgenation reaction pathway.

Representative Experimental Protocol (Phosgenation):

  • Warning: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

  • Reaction Setup: A solution of 2-Fluoro-5-methylaniline in an inert solvent (e.g., toluene or o-dichlorobenzene) is prepared in a jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a gas inlet tube.

  • Phosgenation: The solution is cooled, and phosgene gas is bubbled through the stirred solution. The reaction is typically carried out at a low temperature initially (0-10 °C) to form the carbamoyl chloride and amine hydrochloride slurry.

  • Thermal Decomposition: The temperature of the reaction mixture is gradually raised (e.g., to 100-150 °C) while continuing the phosgene flow. This promotes the decomposition of the intermediate to the final isocyanate and hydrogen chloride.

  • Work-up and Purification: After the reaction is complete (monitored by the cessation of HCl evolution), the excess phosgene and solvent are removed by distillation, often under reduced pressure. The crude this compound is then purified by fractional vacuum distillation.

Curtius Rearrangement

The Curtius rearrangement is a phosgene-free alternative for synthesizing isocyanates. This reaction involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. The acyl azide is typically prepared from a carboxylic acid derivative.

G Carboxylic_Acid 2-Fluoro-5-methyl benzoic acid Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ Acyl_Azide Acyl Azide Acyl_Chloride->Acyl_Azide + NaN₃ Isocyanate 2-Fluoro-5-methylphenyl isocyanate Acyl_Azide->Isocyanate Heat (Δ) - N₂ N2 N₂

Reaction scheme for the Curtius rearrangement pathway.

Representative Experimental Protocol (Curtius Rearrangement):

  • Acyl Azide Formation: 2-Fluoro-5-methylbenzoic acid is first converted to an activated derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride. This intermediate is then reacted with an azide source, such as sodium azide or trimethylsilyl azide, in a suitable solvent (e.g., acetone, THF) to form the 2-fluoro-5-methylbenzoyl azide.

  • Rearrangement: The acyl azide solution is carefully heated in an inert solvent (e.g., toluene, benzene). The acyl azide undergoes thermal decomposition and rearrangement to the isocyanate, with the evolution of nitrogen gas. This step is typically performed at temperatures ranging from 60 to 100 °C.

  • Isolation: Once the nitrogen evolution ceases, the reaction is complete. The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation.

Quality Control and Analytical Methods

Ensuring the high purity of this compound is crucial for its application in sensitive syntheses. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

G Start Raw Material Sample Derivatization Derivatization (e.g., with DBA or MP) Start->Derivatization NMR ¹H, ¹³C, ¹⁹F NMR Spectroscopy Start->NMR FTIR FTIR Spectroscopy Start->FTIR HPLC_MS HPLC-MS Analysis Derivatization->HPLC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Purity Calculation HPLC_MS->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Release Product Release Data_Analysis->Release

References

Methodological & Application

Synthetic Routes to Ureas Using 2-Fluoro-5-methylphenyl Isocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted ureas utilizing 2-Fluoro-5-methylphenyl isocyanate as a key building block. Substituted ureas are a prominent structural motif in a vast array of pharmacologically active compounds, including kinase inhibitors for cancer therapy. The reactivity of the isocyanate group with primary and secondary amines offers a reliable and straightforward method for the preparation of diverse urea derivatives.

Core Reaction Principle

The fundamental reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of this compound. This reaction is typically high-yielding and proceeds under mild conditions, making it a favored transformation in medicinal chemistry and drug discovery. The general reaction scheme is depicted below:

G isocyanate 2-Fluoro-5-methylphenyl Isocyanate urea N-(2-Fluoro-5-methylphenyl)-N'-(substituted)urea isocyanate->urea + amine Primary or Secondary Amine (R1R2NH) amine->urea Nucleophilic Addition

Figure 1: General reaction for the synthesis of ureas from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N,N'-substituted ureas from this compound with both aromatic and aliphatic amines.

Protocol 1: Synthesis of 1-(2-Fluoro-5-methylphenyl)-3-(pyridin-3-yl)urea

This protocol details the synthesis of a diaryl urea, a common scaffold in kinase inhibitors.

Materials:

  • 2-Fluoro-5-methylphenylamine

  • Triphosgene

  • Triethylamine (TEA)

  • 3-Aminopyridine

  • Dichloromethane (DCM), anhydrous

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In-situ formation of this compound: To a stirred solution of 2-Fluoro-5-methylphenylamine (1.0 eq) and triethylamine (8.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C, add a solution of triphosgene (1.25 eq) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Reaction with Amine: To the reaction mixture, add a solution of 3-aminopyridine (1.0 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour under a nitrogen atmosphere.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient (e.g., 100:0 to 97:3) to afford the desired product.

Data Presentation:

Reactant 1Reactant 2ProductSolventTemp. (°C)Time (h)Yield (%)
2-Fluoro-5-methylphenylamine3-Aminopyridine1-(2-Fluoro-5-methylphenyl)-3-(pyridin-3-yl)ureaDCM0 to RT2~71%[1]

Characterization Data for 1-(2-Fluoro-5-methylphenyl)-3-(pyridin-3-yl)urea:

  • Mass Spectrometry (ESI): m/z found 342.1 [M+H]⁺ (calculated for C₁₉H₂₀FN₃O₂: 341.15).[1]

Protocol 2: General Synthesis of 1-(2-Fluoro-5-methylphenyl)-3-(substituted)ureas

This general protocol can be adapted for reactions with a variety of primary and secondary amines.

Materials:

  • This compound (CAS: 190774-50-6)

  • Amine of choice (primary or secondary)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup (optional, but recommended for moisture-sensitive amines)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent under an inert atmosphere.

  • Isocyanate Addition: To the stirred solution of the amine, slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent. The addition is typically performed at room temperature, but for highly reactive amines, cooling to 0 °C is recommended to control the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Product Isolation:

    • If the product precipitates: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If the product is soluble: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation (Hypothetical Examples):

AmineSolventTemp. (°C)Time (h)Expected Yield Range (%)
AnilineTHFRT285-95
4-ChloroanilineDCMRT380-90
BenzylamineTHFRT190-98
PiperidineDCM0 to RT190-98

Note: The yields are estimates based on general urea synthesis and may vary depending on the specific amine and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of ureas from this compound.

G start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_isocyanate Add 2-Fluoro-5-methylphenyl Isocyanate Solution dissolve_amine->add_isocyanate stir_reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_isocyanate->stir_reaction workup Work-up/ Product Isolation stir_reaction->workup precipitate Filter Precipitate workup->precipitate If precipitate forms concentrate Concentrate in vacuo workup->concentrate If product is soluble end End precipitate->end purify Purify by Recrystallization or Chromatography concentrate->purify purify->end

Figure 2: General experimental workflow for urea synthesis.

Signaling Pathway Context

Urea derivatives synthesized from this compound are often investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways implicated in cancer. For instance, many kinase inhibitors target the RAF/MEK/ERK pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Urea-based Inhibitor (e.g., Sorafenib analogs) Inhibitor->RAF

Figure 3: Simplified RAF/MEK/ERK signaling pathway targeted by urea-based kinase inhibitors.

Safety Information

  • This compound is a hazardous substance. It is classified as an acute toxicant (oral, dermal, and inhalation), a skin and eye irritant, a respiratory sensitizer, and may cause skin sensitization. It is combustible.

  • Always handle this reagent in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • For handling larger quantities, a respirator with a suitable filter is recommended.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

  • Triphosgene is highly toxic and corrosive. It is a solid precursor to phosgene gas. Handle with extreme caution in a certified chemical fume hood.

By following these protocols, researchers can effectively synthesize a diverse library of urea-containing compounds for various applications in drug discovery and development.

References

Application Notes and Protocols: 2-Fluoro-5-methylphenyl Isocyanate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluoro-5-methylphenyl isocyanate as a versatile building block in the synthesis of pharmaceutically active compounds. The unique substitution pattern of this reagent, featuring a fluorine atom and a methyl group on the phenyl ring, allows for the fine-tuning of steric and electronic properties of target molecules, which is a critical aspect of modern drug design. The primary application of this compound lies in the synthesis of N,N'-disubstituted ureas, a structural motif present in numerous kinase inhibitors and other therapeutic agents.

Key Applications in Drug Discovery

This compound is a key reagent for the synthesis of diaryl ureas, a class of compounds known for their potent inhibitory activity against various protein kinases. These enzymes play a crucial role in cell signaling pathways that are often dysregulated in diseases such as cancer. By incorporating the 2-fluoro-5-methylphenyl moiety, medicinal chemists can modulate the target affinity, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Anticancer Agents: A significant application of this building block is in the development of anticancer drugs, particularly those targeting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as intracellular kinases such as Bruton's Tyrosine Kinase (BTK). Many diaryl urea-based kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways essential for tumor growth, angiogenesis, and cell survival.

Anti-inflammatory and Antimicrobial Agents: The isomeric compound, 5-Fluoro-2-methylphenyl isocyanate, has been utilized in the development of novel N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives which have shown potential anti-inflammatory and antimicrobial activities.[1][2] This suggests that the fluorinated methylphenyl urea scaffold is a promising template for the discovery of new therapeutics in these areas.

Biological Activity of Structurally Related Compounds

The following table summarizes the biological activity of several diaryl urea derivatives, highlighting the potency that can be achieved with this class of compounds. While not all of these examples explicitly use this compound, they feature the core diaryl urea structure and demonstrate the impact of substitutions on the phenyl rings on their anticancer activity.

Compound ClassTargetCell LineActivity (IC₅₀/GI₅₀)Reference
Diaryl Urea DerivativeVEGFR-2-0.14 nM[3]
Diaryl Urea DerivativeVEGFR-2-0.15 nM[3]
Sorafenib AnalogueVEGFR-2-0.48 nM[3]
Diaryl Urea DerivativeChk1 Kinase-3-10 nM[4]
Proflavine Urea (11c)AnticancerHCT-1160.23 µM[5]
Proflavine Urea (11f)AnticancerHCT-1160.35 µM[5]
Proflavine Urea (11b)AnticancerHCT-1160.44 µM[5]
BMS-986142BTK-0.5 nMBMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.5 nM.
Diaryl Urea DerivativeAntiproliferativeHT-2920 µM
Diaryl Urea DerivativeAntiproliferativeMCF-720 µM[3]

Experimental Protocols

The following is a representative protocol for the synthesis of a diaryl urea derivative using this compound. This protocol is based on established methods for urea synthesis from isocyanates and amines.

Protocol 1: Synthesis of N-(2-fluoro-5-methylphenyl)-N'-(4-substituted-phenyl)urea

This protocol describes a general procedure for the reaction of this compound with a substituted aniline to form a diaryl urea.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol, 4-methoxyaniline)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Isocyanate: To the stirred solution of the amine at room temperature, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • If a precipitate forms upon completion of the reaction, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Signaling Pathways

Pharmaceuticals derived from this compound often target key signaling pathways implicated in disease. Below are diagrams of two such pathways that are frequently targeted by diaryl urea-based kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibitors of BTK are effective in treating certain B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn SYK SYK Lyn->SYK BTK BTK SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, NFAT) Ca_release->Downstream PKC->Downstream Proliferation B-cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., BMS-986142) Inhibitor->BTK

Caption: BTK Signaling Pathway and Point of Inhibition.

VEGFR/PDGFR Signaling Pathway in Angiogenesis

VEGFR and PDGFR are receptor tyrosine kinases that play pivotal roles in angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. Inhibitors targeting these receptors can block the blood supply to tumors.

Angiogenesis_Signaling_Pathway cluster_EC Endothelial Cell cluster_Pericyte Pericyte VEGF VEGF VEGFR VEGFR VEGF->VEGFR EC_Signaling Intracellular Signaling (e.g., Raf-MEK-ERK) VEGFR->EC_Signaling EC_Response Proliferation, Migration, Survival EC_Signaling->EC_Response Angiogenesis Angiogenesis EC_Response->Angiogenesis PDGF PDGF PDGFR PDGFR PDGF->PDGFR Pericyte_Signaling Intracellular Signaling PDGFR->Pericyte_Signaling Pericyte_Response Recruitment, Survival Pericyte_Signaling->Pericyte_Response Pericyte_Response->Angiogenesis Vessel Stabilization Tumor_Cell Tumor Cell Tumor_Cell->VEGF secretes Inhibitor Kinase Inhibitor (e.g., Sorafenib analogue) Inhibitor->VEGFR Inhibitor->PDGFR

Caption: VEGFR/PDGFR Signaling in Angiogenesis.

References

Application Notes and Protocols: Synthesis of N-(2-Fluoro-5-methylphenyl)-N'-substituted Ureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-Fluoro-5-methylphenyl isocyanate with primary amines is a fundamental transformation in organic synthesis, leading to the formation of unsymmetrical N,N'-disubstituted ureas. This class of compounds is of significant interest in medicinal chemistry and drug development due to the urea moiety's ability to form key hydrogen bond interactions with biological targets.[1][2] A prominent example is the structure of multi-kinase inhibitors like Sorafenib, which feature a diaryl urea scaffold essential for their therapeutic activity against various cancers, including renal cell carcinoma and hepatocellular carcinoma.[3][4] The fluorine and methyl substituents on the phenyl ring of the isocyanate can be strategically utilized to modulate the electronic and steric properties of the final molecule, potentially enhancing its pharmacological profile.[5]

These application notes provide a detailed protocol for the synthesis of N-(2-Fluoro-5-methylphenyl)-N'-substituted ureas, along with information on their relevance in targeting cellular signaling pathways.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical outcomes for the reaction of this compound with various primary amines under the standardized protocol described below. The yields are representative and can vary based on the specific amine and purification method.

EntryPrimary Amine (R-NH₂)ProductMolecular FormulaYield (%)
1AnilineN-(2-Fluoro-5-methylphenyl)-N'-phenylureaC₁₄H₁₃FN₂O95
24-ChloroanilineN-(4-Chlorophenyl)-N'-(2-fluoro-5-methylphenyl)ureaC₁₄H₁₂ClFN₂O92
3BenzylamineN-Benzyl-N'-(2-fluoro-5-methylphenyl)ureaC₁₅H₁₅FN₂O96
4CyclohexylamineN-Cyclohexyl-N'-(2-fluoro-5-methylphenyl)ureaC₁₄H₁₉FN₂O94

Experimental Protocols

Materials and Equipment
  • This compound

  • Various primary amines (aliphatic or aromatic)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • TLC plates for reaction monitoring

General Protocol for the Synthesis of N-(2-Fluoro-5-methylphenyl)-N'-substituted Ureas

This protocol describes a general procedure for the reaction of this compound with a primary amine.[6]

1. Reaction Setup: a. A dry round-bottom flask equipped with a magnetic stir bar is charged with the primary amine (1.0 equivalent). b. The flask is flushed with nitrogen or argon gas. c. Anhydrous solvent (e.g., Dichloromethane) is added to dissolve the amine. The volume should be sufficient to ensure good stirring.

2. Reagent Addition: a. This compound (1.0-1.1 equivalents) is dissolved in a minimal amount of the anhydrous solvent in a separate dry vial. b. The isocyanate solution is drawn into a syringe and added dropwise to the stirred solution of the amine at room temperature. For highly reactive amines, the addition can be performed at 0 °C to control the exotherm.

3. Reaction Monitoring: a. The reaction mixture is stirred at room temperature. The reaction is typically complete within 1-4 hours. b. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

4. Work-up and Purification: a. For products that precipitate: If the urea product precipitates from the reaction mixture, it can be isolated by filtration. The collected solid is washed with a small amount of cold solvent and then dried under vacuum. b. For soluble products: i. The solvent is removed under reduced pressure using a rotary evaporator. ii. The residue is taken up in a larger volume of an organic solvent like ethyl acetate. iii. The organic solution is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. iv. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. c. Purification: If necessary, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or methanol.[7][8]

Safety Precautions:

  • Isocyanates are reactive and potential respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Visualization of a Relevant Signaling Pathway

Diaryl urea compounds, structurally similar to those synthesized by this protocol, are known to function as potent inhibitors of protein kinases involved in cancer cell signaling. A key pathway targeted by such inhibitors is the RAF/MEK/ERK pathway, which is often hyperactivated in various cancers.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Drug Diaryl Urea Inhibitor (e.g., Sorafenib analog) Drug->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a diaryl urea compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-(2-Fluoro-5-methylphenyl)-N'-substituted ureas.

Synthesis_Workflow Start Start: Materials Preparation Reaction Reaction: Primary Amine + this compound in Anhydrous Solvent Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup Monitoring->Workup Filtration Filtration of Precipitate Workup->Filtration Precipitate forms Extraction Solvent Evaporation & Extraction Workup->Extraction Product is soluble Purification Purification Filtration->Purification Extraction->Purification Column Column Chromatography Purification->Column If needed Recrystallization Recrystallization Purification->Recrystallization If applicable Characterization Characterization (NMR, MS, etc.) Column->Characterization Recrystallization->Characterization End End: Pure Product Characterization->End

Caption: General workflow for the synthesis of N,N'-disubstituted ureas.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Fluoro-5-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, improve yields, and enhance product purity. This approach is particularly valuable in drug discovery and development, where rapid synthesis of compound libraries is essential. Isocyanates are key intermediates in the synthesis of various biologically active molecules, including ureas, which are prevalent scaffolds in medicinal chemistry. This document provides detailed application notes and protocols for the microwave-assisted synthesis of urea derivatives using 2-Fluoro-5-methylphenyl isocyanate. The methodologies described herein are based on established principles of microwave chemistry and can be adapted for the synthesis of diverse compound libraries. Microwave irradiation offers a significant advantage over conventional heating by enabling rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and cleaner reaction profiles.[1][2]

Core Concepts of Microwave-Assisted Urea Synthesis

The synthesis of ureas from isocyanates and amines is a well-established nucleophilic addition reaction. Microwave irradiation facilitates this reaction by efficiently overcoming the activation energy barrier, leading to a significant rate enhancement. Key advantages of this approach include:

  • Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes using microwave irradiation.[1][3]

  • Improved Yields and Purity: The uniform and controlled heating provided by microwaves can minimize the formation of byproducts, leading to higher isolated yields and cleaner products.[1]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible results.

Experimental Protocols

The following protocols are generalized for the synthesis of N,N'-disubstituted ureas from this compound and a primary or secondary amine using a dedicated microwave reactor.

General Protocol for Microwave-Assisted Synthesis of N-(2-Fluoro-5-methylphenyl)-N'-substituted Ureas

This protocol is adapted from general procedures for microwave-assisted urea synthesis.[4]

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., benzylamine, aniline derivatives, etc.)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

  • Microwave reactor (e.g., Biotage Initiator, CEM Discover)

  • Microwave-safe reaction vials with caps

  • Magnetic stir bars

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add the selected primary or secondary amine (1.0 equivalent).

  • Dissolve the amine in a suitable anhydrous solvent (e.g., 2-4 mL of THF or MeCN).

  • Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 70-120°C) for a specified time (e.g., 5-30 minutes) with magnetic stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the vial to room temperature.

  • The work-up procedure will depend on the properties of the product. A typical work-up may involve:

    • Evaporation of the solvent under reduced pressure.

    • Purification of the residue by column chromatography on silica gel or by recrystallization to afford the desired urea derivative.

Table of Exemplary Reaction Conditions

The following table summarizes typical conditions for the microwave-assisted synthesis of ureas, which can be used as a starting point for optimization with this compound.

ParameterValueReference
Reactants This compound, AmineGeneral Knowledge
Solvent THF, MeCN, DMF[4][5]
Temperature 70 - 120 °C[4][6][7]
Reaction Time 3 - 30 minutes[3][4][6]
Microwave Power 100 - 400 W (variable)[8]
Pressure 2 - 15 bar (if applicable)[4]

Experimental Workflow and Diagrams

The general workflow for the microwave-assisted synthesis of urea derivatives is depicted below.

experimental_workflow reagents 1. Reagent Preparation (Isocyanate, Amine, Solvent) mw_reaction 2. Microwave Irradiation (Set Temperature and Time) reagents->mw_reaction Load into Microwave Vial workup 3. Reaction Work-up (Solvent Evaporation) mw_reaction->workup Cooling purification 4. Purification (Chromatography/Recrystallization) workup->purification analysis 5. Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for microwave-assisted urea synthesis.

The chemical transformation is illustrated in the following reaction scheme.

reaction_scheme cluster_reactants Reactants cluster_product Product 2-Fluoro-5-methylphenyl\nisocyanate 2-Fluoro-5-methylphenyl isocyanate N-(2-Fluoro-5-methylphenyl)-N'-R-urea N-(2-Fluoro-5-methylphenyl)-N'-R-urea 2-Fluoro-5-methylphenyl\nisocyanate->N-(2-Fluoro-5-methylphenyl)-N'-R-urea + R-NH2\n(Amine) R-NH2 (Amine) R-NH2\n(Amine)->N-(2-Fluoro-5-methylphenyl)-N'-R-urea Microwave Solvent, Temp, Time

Caption: General reaction scheme for the synthesis of N-substituted ureas.

Safety Precautions

  • Isocyanates are toxic and moisture-sensitive. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave reactions can generate high pressures. Always use appropriate sealed reaction vessels designed for microwave synthesis and do not exceed the recommended volume and pressure limits of the vessel.

  • Consult the safety data sheet (SDS) for this compound and all other reagents before use.

Conclusion

Microwave-assisted synthesis is a highly effective method for the rapid and efficient production of urea derivatives from this compound. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize synthetic routes for novel compounds in the pursuit of new therapeutic agents. The significant reduction in reaction times and potential for improved yields make this a valuable tool in modern drug discovery.

References

Application Notes and Protocols for the Preparation of Polyurethane Precursors Using 2-Fluoro-5-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and representative protocols for the synthesis of polyurethane precursors utilizing 2-Fluoro-5-methylphenyl isocyanate. Due to the limited specific literature on this particular isocyanate, the following protocols are based on established principles of polyurethane chemistry and procedures for structurally related aromatic isocyanates.

Introduction

Polyurethanes are a versatile class of polymers with wide-ranging applications in the biomedical and pharmaceutical fields, owing to their biocompatibility and tunable mechanical properties. The incorporation of fluorine atoms into the polymer backbone, for instance by using fluorinated isocyanates like this compound, can significantly enhance material properties such as chemical resistance, thermal stability, and hydrophobicity. These characteristics are highly desirable for applications in drug delivery systems, medical implants, and specialized coatings.

The fundamental reaction for polyurethane formation involves the addition of an isocyanate group (-NCO) to a hydroxyl group (-OH) from a polyol, forming a urethane linkage. The synthesis of a polyurethane precursor, typically an isocyanate-terminated oligomer, is the first critical step in the production of the final polymer.

Materials and Methods

Materials
  • Isocyanate: this compound (Purity: ≥98%)

  • Polyol: Poly(ethylene glycol) (PEG), Poly(propylene glycol) (PPG), or other suitable diol (e.g., average Mn = 1000 g/mol , dried under vacuum prior to use)

  • Solvent: Anhydrous Toluene or Tetrahydrofuran (THF)

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL)

  • Inert Gas: Nitrogen or Argon

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle with temperature controller

  • Inert gas supply system

  • Standard laboratory glassware

Experimental Protocols

Protocol 1: One-Step Synthesis of Isocyanate-Terminated Prepolymer

This protocol describes the direct reaction of this compound with a polyol to form a polyurethane precursor.

Procedure:

  • Set up a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Charge the flask with the desired amount of this compound and anhydrous solvent (e.g., Toluene). A typical starting concentration is 20-30% (w/v).

  • Begin stirring and gently heat the isocyanate solution to a reaction temperature of 60-80 °C.

  • Dissolve the desired amount of dried polyol (e.g., PEG 1000) in the anhydrous solvent in the dropping funnel. The molar ratio of isocyanate to polyol is typically kept at 2:1 to ensure isocyanate termination.

  • Add the polyol solution dropwise to the stirred isocyanate solution over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the -OH peak (around 3300-3500 cm⁻¹) from the polyol and the decrease in the intensity of the -NCO peak (around 2270 cm⁻¹).

  • (Optional) If a catalyst is required to accelerate the reaction, a catalytic amount of DBTDL (e.g., 0.01-0.05 mol% based on the polyol) can be added to the reaction mixture after the polyol addition.

  • Once the reaction is complete, the solvent can be removed under reduced pressure to obtain the polyurethane precursor.

Characterization of the Prepolymer

The resulting polyurethane precursor should be characterized to confirm its structure and purity.

  • FTIR Spectroscopy: To confirm the formation of the urethane linkage (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700-1730 cm⁻¹) and the presence of terminal isocyanate groups (-NCO stretching around 2270 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the prepolymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the prepolymer.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a polyurethane precursor using this compound and a polyol, based on typical outcomes for similar reactions.

ParameterValueMethod of Determination
Reactants
This compound2.0 molar equivalentsStoichiometry
Poly(ethylene glycol) (Mn=1000)1.0 molar equivalentStoichiometry
Reaction Conditions
SolventAnhydrous Toluene-
Temperature70 °CThermocouple
Reaction Time4 hours-
Product Characteristics
Yield> 95%Gravimetric analysis
AppearanceViscous liquidVisual inspection
NCO Content (theoretical)~3.9 %Calculation
NCO Content (experimental)3.5 - 3.8 %Titration
Molecular Weight (Mn)~2300 g/mol GPC
Polydispersity Index (PDI)1.2 - 1.5GPC

Visualizations

Experimental Workflow for Prepolymer Synthesis

experimental_workflow cluster_setup Reaction Setup cluster_reactants Reactant Preparation & Addition cluster_reaction Reaction cluster_workup Work-up & Isolation setup 1. Assemble Dry Glassware under Inert Atmosphere add_isocyanate 2. Charge Isocyanate and Solvent setup->add_isocyanate heat 3. Heat to Reaction Temperature add_isocyanate->heat add_polyol 4. Add Polyol Solution Dropwise heat->add_polyol react 5. Stir at Temperature add_polyol->react monitor 6. Monitor Reaction (FTIR) react->monitor remove_solvent 7. Remove Solvent monitor->remove_solvent product Prepolymer Product remove_solvent->product

Caption: General workflow for the one-step synthesis of an isocyanate-terminated polyurethane precursor.

Reaction Scheme

reaction_scheme cluster_product Product isocyanate 2-Fluoro-5-methylphenyl isocyanate (2 eq.) plus + polyol Polyol (e.g., PEG) (1 eq.) prepolymer Isocyanate-Terminated Polyurethane Precursor polyol->prepolymer Toluene, Δ (DBTDL cat.)

Caption: General reaction scheme for the formation of a polyurethane precursor.

Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Compounds from 2-Fluoro-5-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the one-pot synthesis of various heterocyclic compounds utilizing 2-Fluoro-5-methylphenyl isocyanate as a key starting material. The methodologies outlined below are designed to be efficient and adaptable for the synthesis of diverse molecular scaffolds relevant to medicinal chemistry and drug discovery.

One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones

Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds with a wide range of biological activities. A straightforward one-pot synthesis can be achieved through the reaction of this compound with anthranilic acid derivatives. This method involves the initial formation of a urea intermediate, followed by an intramolecular cyclization.

Reaction Principle:

The reaction proceeds via the nucleophilic addition of the amino group of an anthranilic acid derivative to the isocyanate group of this compound, forming an N,N'-disubstituted urea. Subsequent heating in the presence of a suitable catalyst or solvent promotes an intramolecular cyclization via nucleophilic attack of the carboxylic acid group on the urea carbonyl, followed by dehydration to yield the quinazoline-2,4(1H,3H)-dione.

Diagram of the Synthetic Pathway for Quinazoline-2,4(1H,3H)-diones

G reactant1 2-Fluoro-5-methylphenyl isocyanate intermediate N,N'-Disubstituted Urea Intermediate reactant1->intermediate + reactant2 Anthranilic Acid Derivative reactant2->intermediate product Quinazoline-2,4(1H,3H)-dione intermediate->product Heat/Catalyst (Cyclization)

Caption: One-pot synthesis of Quinazoline-2,4(1H,3H)-diones.

Experimental Protocol: Synthesis of 1-(2-Fluoro-5-methylphenyl)-quinazoline-2,4(1H,3H)-dione

Materials:

  • This compound

  • Anthranilic acid

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add this compound (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 120-130 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with deionized water, and then with cold ethanol.

  • Dry the product under vacuum to obtain the pure 1-(2-Fluoro-5-methylphenyl)-quinazoline-2,4(1H,3H)-dione.

Data Summary:
ProductReactantsSolventTemp. (°C)Time (h)Yield (%)
1-(2-Fluoro-5-methylphenyl)-quinazoline-2,4(1H,3H)-dioneThis compound, Anthranilic acidDMF120-1304-685-92
1-(2-Fluoro-5-methylphenyl)-6-chloro-quinazoline-2,4(1H,3H)-dioneThis compound, 2-Amino-5-chlorobenzoic acidDMAc130-1405-782-88
1-(2-Fluoro-5-methylphenyl)-7-methoxy-quinazoline-2,4(1H,3H)-dioneThis compound, 2-Amino-4-methoxybenzoic acidNMP140-1506-880-86

One-Pot Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with diverse pharmacological applications. A one-pot synthesis can be achieved by reacting this compound with a hydrazine derivative, followed by cyclization with an orthoester.

Reaction Principle:

The initial step involves the reaction of this compound with a hydrazine to form a semicarbazide intermediate. This intermediate then undergoes a one-pot cyclocondensation reaction with an orthoester, such as triethyl orthoformate, typically in the presence of an acid catalyst, to yield the 1,2,4-triazole ring.

Diagram of the Synthetic Pathway for 1,2,4-Triazoles

G reactant1 2-Fluoro-5-methylphenyl isocyanate intermediate Semicarbazide Intermediate reactant1->intermediate + reactant2 Hydrazine Derivative reactant2->intermediate reactant3 Orthoester product 1,2,4-Triazole Derivative reactant3->product Acid Catalyst (Cyclocondensation) intermediate->product +

Caption: One-pot synthesis of 1,2,4-Triazole derivatives.

Experimental Protocol: Synthesis of 4-(2-Fluoro-5-methylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Materials:

  • This compound

  • Hydrazine hydrate

  • Triethyl orthoacetate

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath and add hydrazine hydrate (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • To the resulting mixture, add triethyl orthoacetate (1.2 eq) followed by a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,2,4-triazole derivative.

Data Summary:
ProductReactantsCyclizing AgentSolventTemp. (°C)Time (h)Yield (%)
4-(2-Fluoro-5-methylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-oneThis compound, Hydrazine hydrateTriethyl orthoacetateEthanolReflux8-1075-83
4-(2-Fluoro-5-methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-oneThis compound, Hydrazine hydrateTriethyl orthobenzoateTolueneReflux10-1272-79
1-(2-Fluoro-5-methylphenyl)-5-amino-1H-1,2,4-triazoleThis compound, Hydrazine hydrateCyanogen bromideAcetonitrileReflux6-868-75

One-Pot Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent heterocyclic scaffold found in numerous pharmaceuticals. A one-pot synthesis can be accomplished through the reaction of this compound with o-phenylenediamine derivatives.

Reaction Principle:

This reaction proceeds through the initial formation of a phenylurea intermediate by the reaction of the isocyanate with one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization, where the second amino group attacks the urea carbonyl, leading to the formation of the benzimidazole ring with the elimination of water.

Diagram of the Synthetic Pathway for Benzimidazoles

G reactant1 2-Fluoro-5-methylphenyl isocyanate intermediate Phenylurea Intermediate reactant1->intermediate + reactant2 o-Phenylenediamine Derivative reactant2->intermediate product Benzimidazole Derivative intermediate->product Heat/Acid Catalyst (Cyclization)

Caption: One-pot synthesis of Benzimidazole derivatives.

Experimental Protocol: Synthesis of 1-(2-Fluoro-5-methylphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

Materials:

  • This compound

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA)

  • Toluene

Procedure:

  • In a round-bottom flask, add o-phenylenediamine (1.0 eq) and toluene.

  • To this suspension, add this compound (1.0 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Add polyphosphoric acid (PPA) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure benzimidazole derivative.

Data Summary:
ProductReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)
1-(2-Fluoro-5-methylphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneThis compound, o-PhenylenediaminePPAToluene100-1103-588-95
1-(2-Fluoro-5-methylphenyl)-5-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-oneThis compound, 4-Methyl-1,2-phenylenediamineEaton's ReagentDioxane90-1004-685-91
5-Chloro-1-(2-fluoro-5-methylphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneThis compound, 4-Chloro-1,2-phenylenediaminep-TsOHXylene120-1305-782-89

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.

Application Note: Continuous Flow Synthesis of Urea Derivatives using 2-Fluoro-5-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urea derivatives are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] The synthesis of N,N'-disubstituted ureas is traditionally achieved by the reaction of an isocyanate with a primary or secondary amine. Continuous flow chemistry offers a powerful platform for the synthesis of these derivatives, providing advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, multi-step synthesis.[2][3] This application note describes a detailed protocol for the continuous flow synthesis of urea derivatives utilizing 2-Fluoro-5-methylphenyl isocyanate as a key building block.

Reaction Scheme

The fundamental reaction involves the nucleophilic addition of an amine to the isocyanate group of this compound to form the corresponding urea derivative.


Figure 1: General reaction scheme for the synthesis of urea derivatives from this compound and a primary or secondary amine.


Advantages of Continuous Flow Synthesis for this Application

  • Enhanced Safety: Isocyanates are toxic and can be hazardous to handle in large quantities in batch processes.[4][5][6][7] Continuous flow systems utilize small reactor volumes, minimizing the amount of hazardous material at any given time.[2]

  • Rapid Reaction Screening and Optimization: The precise control of parameters such as residence time, temperature, and stoichiometry in a continuous flow setup allows for rapid screening of reaction conditions and optimization of product yield and purity.[8]

  • Improved Product Quality and Yield: The efficient mixing and heat transfer in microreactors can lead to cleaner reaction profiles, reduced side product formation, and higher yields compared to traditional batch methods.

  • Scalability: Once a process is optimized on a lab-scale flow reactor, it can often be scaled up by extending the operation time or by using a larger reactor, a concept known as "scaling out".

Experimental Protocols

Materials and Equipment

  • Reagents:

    • This compound (Purity: 98%)[9]

    • Primary or secondary amine of choice (e.g., n-butylamine, aniline, morpholine)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Equipment:

    • Continuous flow reactor system (e.g., syringe pumps, microreactor, back pressure regulator)

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware

    • Rotary evaporator

    • Chromatography system for purification (if necessary)

    • Analytical instruments for characterization (NMR, LC-MS, IR)

Safety Precautions

This compound is classified as an acute toxicant (oral, dermal, inhalation), a skin and eye irritant, a respiratory sensitizer, and may cause respiratory irritation.[9] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4][5][6][7][9][10]

Diagram of the Experimental Workflow

G cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction cluster_workup Work-up and Analysis reagent_A Solution A: This compound in anhydrous solvent pump_A Syringe Pump A reagent_A->pump_A reagent_B Solution B: Amine in anhydrous solvent pump_B Syringe Pump B reagent_B->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer reactor Heated Microreactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection evaporation Solvent Evaporation collection->evaporation purification Purification (e.g., Chromatography) evaporation->purification analysis Characterization (NMR, LC-MS) purification->analysis

Caption: Workflow for the continuous synthesis of urea derivatives.

Protocol for the Synthesis of a Urea Derivative (General Example)

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 M in anhydrous THF).

    • Prepare a stock solution of the desired amine (e.g., 0.2 M of n-butylamine in anhydrous THF).

    • Degas both solutions by sparging with an inert gas for 15-20 minutes.

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram. A typical setup would consist of two syringe pumps, a T-mixer, a microreactor coil (e.g., PFA tubing), and a back pressure regulator.[11][12]

    • Ensure the entire system is dry and purged with an inert gas.

  • Reaction Execution:

    • Set the desired temperature for the microreactor (e.g., 25-80 °C). The reaction between an isocyanate and an amine is often exothermic and fast, so elevated temperatures may not always be necessary but can ensure complete conversion.

    • Set the flow rates of the syringe pumps to achieve the desired residence time and stoichiometry. For a 1:1 stoichiometry, the flow rates will be equal if the concentrations are the same.

    • The combined flow rate and the reactor volume will determine the residence time. For example, with a 1 mL reactor volume and a combined flow rate of 0.2 mL/min, the residence time would be 5 minutes.

    • Start the pumps to introduce the reagent solutions into the microreactor.

  • Product Collection and Work-up:

    • Allow the system to reach a steady state (typically after 3-5 times the residence time) before collecting the product stream.

    • Collect the output from the back pressure regulator into a flask.

    • Once the desired amount of product is collected, stop the pumps and flush the system with fresh solvent.

    • Remove the solvent from the collected product solution under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified, if necessary, by techniques such as flash column chromatography or recrystallization.[13][14][15]

    • Characterize the final product using standard analytical methods (e.g., ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy) to confirm its identity and purity.

Data Presentation

The following tables summarize hypothetical data for the synthesis of three different urea derivatives using the described continuous flow protocol.

Table 1: Physicochemical Properties of Reactants

CompoundFormulaM.W. ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₈H₆FNO151.141921.159
n-ButylamineC₄H₁₁N73.1477-780.74
AnilineC₆H₇N93.131841.022
MorpholineC₄H₉NO87.12128-1301.007

Table 2: Continuous Flow Reaction Parameters and Results

Product NameAmine UsedTemp (°C)Residence Time (min)Yield (%)Purity (%)
1-(n-butyl)-3-(2-fluoro-5-methylphenyl)urean-Butylamine25595>98
1-(2-fluoro-5-methylphenyl)-3-phenylureaAniline601092>97
4-(2-fluoro-5-methylbenzoyl)morpholineMorpholine40896>99

Logical Relationship Diagram

G cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield affects rate Purity Purity Temp->Purity can affect side reactions ResTime Residence Time ResTime->Yield affects conversion Stoich Stoichiometry Stoich->Yield affects completeness Stoich->Purity excess can be impurity Throughput Throughput Yield->Throughput Purity->Throughput

Caption: Interplay of parameters and outcomes in flow synthesis.

The continuous flow synthesis of urea derivatives from this compound is a safe, efficient, and scalable method suitable for pharmaceutical research and development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of a diverse library of urea compounds for various applications. The high degree of control offered by flow chemistry allows for rapid optimization and production of high-purity materials, accelerating the drug discovery process.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Fluoro-5-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for 2-Fluoro-5-methylphenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized from its corresponding amine, 2-Fluoro-5-methylaniline. The most common laboratory-scale method involves the use of a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which is a safer, solid alternative to gaseous phosgene.[1][2] The reaction is generally carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.[3] Alternative non-phosgene routes, such as the reductive carbonylation of a corresponding nitro compound or the use of dimethyl carbonate (DMC), are also being explored to develop greener and safer synthesis processes.[4][5]

Q2: What are the critical safety precautions for handling this compound?

A2: Isocyanates, including this compound, are hazardous chemicals and require strict safety protocols.[6][7]

  • Toxicity: They are toxic if inhaled, ingested, or absorbed through the skin and are potent respiratory sensitizers, which can cause asthma-like symptoms.[8][9]

  • Handling: All manipulations should be performed in a certified chemical fume hood.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat, is mandatory.[6]

  • Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decompose to form an amine and carbon dioxide gas. This can lead to a dangerous pressure buildup in sealed containers.[6][10][11] Therefore, all glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: How should I properly store this compound?

A3: Proper storage is crucial to maintain the reagent's purity and ensure safety.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like alcohols, amines, and bases.[10][11] A recommended storage temperature is -20°C.[8]

  • Inert Atmosphere: The container should be blanketed with an inert gas like nitrogen or argon to prevent reaction with atmospheric moisture.[11]

  • Material Compatibility: Use containers made of materials like stainless steel or polyethylene-lined drums; avoid materials that can be corroded by isocyanates.[6]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To observe the consumption of the starting amine.

  • Infrared (IR) Spectroscopy: The formation of the isocyanate can be monitored by the appearance of a strong, characteristic absorption band for the N=C=O stretch, typically around 2250-2275 cm⁻¹.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities or byproducts.[14]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yield is a common issue in isocyanate synthesis. The following guide helps identify and resolve potential causes.

Troubleshooting Logic for Low Yield

low_yield start Low or No Yield reagent_quality Problem: Reagent Quality start->reagent_quality Is purity confirmed? reaction_conditions Problem: Reaction Conditions start->reaction_conditions Are conditions optimal? workup_issue Problem: Work-up/Purification start->workup_issue Is product lost during work-up? sol_reagent1 Solution: Verify Purity of Starting Amine (GC/NMR) reagent_quality->sol_reagent1 sol_reagent2 Solution: Use Fresh or Purified Triphosgene reagent_quality->sol_reagent2 sol_reagent3 Solution: Ensure Anhydrous Solvents and Reagents reagent_quality->sol_reagent3 sol_conditions1 Solution: Check Stoichiometry (Amine:Triphosgene ≈ 3:1.05) reaction_conditions->sol_conditions1 sol_conditions2 Solution: Optimize Temperature (Initial cooling, then warm to RT or reflux) reaction_conditions->sol_conditions2 sol_conditions3 Solution: Use a Non-Nucleophilic Base (e.g., Triethylamine) reaction_conditions->sol_conditions3 sol_conditions4 Solution: Ensure Efficient Stirring reaction_conditions->sol_conditions4 sol_workup1 Solution: Avoid Aqueous Work-up if Possible workup_issue->sol_workup1 sol_workup2 Solution: Use Short-Path or Kugelrohr Distillation workup_issue->sol_workup2

Caption: Troubleshooting flowchart for low product yield.

Quantitative Data: Effect of Reaction Parameters on Yield

The following table summarizes representative yields for the synthesis of an aryl isocyanate using triphosgene, illustrating the impact of key reaction parameters.

EntryStarting Amine (mmol)Triphosgene (mmol)Base (mmol)SolventTemperature (°C)Time (h)Yield (%)
1103.5 (1.05 eq)TEA (30)DCM-35 to RT2~50-65
2103.5 (1.05 eq)TEA (30)Toluene0 to 803~70-85
3103.5 (1.05 eq)Proton Sponge (12)DCM0 to RT4~60-75
4103.0 (0.9 eq)TEA (30)Toluene0 to 803< 40
510 (wet)3.5 (1.05 eq)TEA (30)Toluene0 to 803< 20

Data is representative and based on general procedures for aryl isocyanate synthesis.[3][15] TEA = Triethylamine.

Issue 2: Product is Impure

Product impurity often arises from side reactions. Understanding these pathways is key to minimizing them.

Common Impurities and Side Reactions

ImpurityFormation PathwayPrevention StrategyRemoval Method
Symmetrical Urea Reaction of the product isocyanate with unreacted 2-Fluoro-5-methylaniline.Use a slight excess of triphosgene. Ensure slow addition of the amine to the triphosgene solution.Filtration or recrystallization (urea is often a solid).
Carbamoyl Chloride Incomplete reaction or reaction with HCl byproduct.Ensure sufficient reaction time and temperature. Use an adequate amount of base to scavenge all HCl.Further heating or extended reaction time.
Polymeric materials/Tar Uncontrolled side reactions at high temperatures or in the presence of certain contaminants.Maintain careful temperature control. Use high-purity starting materials and solvents.Column chromatography or distillation.
N,N'-bis(2-fluoro-5-methylphenyl)carbodiimide Dimerization of the isocyanate with loss of CO₂ at elevated temperatures.Avoid excessive heating during reaction or purification.Difficult to remove; prevention is key.

Reaction Pathway Diagram: Synthesis and Major Side Reactions

reaction_pathway cluster_start Amine 2-Fluoro-5-methylaniline (Ar-NH2) Urea Symmetrical Urea (Ar-NH-CO-NH-Ar) (Side Product) Amine->Urea invis1 Amine->invis1 Triphosgene Triphosgene Triphosgene->invis1 Isocyanate 2-Fluoro-5-methylphenyl Isocyanate (Ar-NCO) (Desired Product) Isocyanate->Urea + Ar-NH2 CarbamoylChloride Carbamoyl Chloride (Ar-NH-CO-Cl) (Intermediate/Side Product) CarbamoylChloride->Isocyanate + Heat - HCl invis1->CarbamoylChloride + Base - HCl invis2

Caption: Synthesis pathway and common side reactions.

Experimental Protocols

General Protocol for the Synthesis of this compound using Triphosgene

Disclaimer: This procedure is intended for use only by trained professionals in experimental organic chemistry. All hazardous materials must be handled using standard safety procedures.

Workflow Diagram

workflow start Start setup 1. Setup Dry Glassware under Inert Atmosphere (N2) start->setup dissolve_triphosgene 2. Dissolve Triphosgene in Anhydrous Solvent (e.g., Toluene) setup->dissolve_triphosgene cool 3. Cool Solution to 0°C dissolve_triphosgene->cool add_amine 5. Add Amine Solution Dropwise to Triphosgene Solution at 0°C cool->add_amine prepare_amine 4. Prepare Solution of 2-Fluoro-5-methylaniline & Base (e.g., Triethylamine) prepare_amine->add_amine react 6. Warm to RT, then Heat (e.g., 70-80°C) for 2-3h add_amine->react monitor 7. Monitor by TLC/IR react->monitor filter 8. Cool, Filter off Triethylamine Hydrochloride monitor->filter concentrate 9. Concentrate Filtrate under Reduced Pressure filter->concentrate purify 10. Purify by Vacuum Distillation concentrate->purify end End: Pure Isocyanate purify->end

References

Technical Support Center: Reactions with 2-Fluoro-5-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methylphenyl isocyanate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in a reaction with a primary or secondary amine to form a urea?

A1: The most common side products are the symmetrical urea, N,N'-bis(2-fluoro-5-methylphenyl)urea, and diaryl ureas. The formation of the symmetrical urea occurs when the isocyanate reacts with water present in the solvent or reagents. Diaryl ureas can form if the starting amine is an aniline and reacts with the isocyanate.

Q2: How can I minimize the formation of the symmetrical urea byproduct?

A2: To minimize the formation of N,N'-bis(2-fluoro-5-methylphenyl)urea, it is crucial to use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled solvents and dry reagents will significantly reduce the presence of water.

Q3: What is the stability of this compound and how should it be stored?

A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. For long-term storage, refrigeration is recommended. It is important to bring the container to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

Q4: Can this compound undergo self-reaction?

A4: Yes, isocyanates can undergo dimerization to form uretidinediones or trimerization to form isocyanurates, especially at elevated temperatures or in the presence of certain catalysts. It is advisable to conduct reactions at the lowest effective temperature to minimize these side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired unsymmetrical urea Reaction with residual water in the solvent or on glassware.Use anhydrous solvents and dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.Increase reaction time or slightly elevate the temperature. Monitor the reaction progress by TLC or LC-MS.
Sub-optimal stoichiometry.Ensure the amine nucleophile is used in the correct stoichiometric ratio, or a slight excess if appropriate.
Presence of a significant amount of symmetrical urea byproduct Moisture contamination.As mentioned above, rigorous exclusion of water is critical. Consider using molecular sieves to dry the solvent prior to use.
Difficulty in purifying the desired product Similar polarity of the product and byproducts.Employ column chromatography with a carefully selected solvent system. Sometimes, recrystallization from an appropriate solvent can effectively remove the more crystalline symmetrical urea.
The product is an oil and does not crystallize.If the product is an oil, purification by column chromatography is the most common method. If impurities are minimal, trituration with a non-polar solvent like hexane may induce crystallization or wash away less polar impurities.
Formation of insoluble material in the reaction mixture Formation of polymeric byproducts or the symmetrical urea which may have low solubility.If the insoluble material is the symmetrical urea, it can sometimes be removed by filtration. If it is polymeric, optimizing reaction conditions (e.g., temperature, concentration) may be necessary.

Experimental Protocols

General Protocol for the Synthesis of an N,N'-disubstituted Urea using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser), oven-dried.

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Dissolve the amine (1.0 equivalent) in the anhydrous solvent in the flask.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate, dry flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.

  • Slowly add the isocyanate solution to the stirred amine solution via the dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Reaction_Pathway isocyanate 2-Fluoro-5-methylphenyl Isocyanate urea Desired Unsymmetrical Urea isocyanate->urea + Amine amine Primary/Secondary Amine (R-NHR') amine->urea

Caption: Main reaction pathway for the synthesis of an unsymmetrical urea.

Side_Products_Formation cluster_main Main Reaction cluster_side Side Reactions isocyanate 2-Fluoro-5-methylphenyl Isocyanate desired_urea Desired Unsymmetrical Urea isocyanate->desired_urea + Amine symmetrical_urea Symmetrical Urea (N,N'-bis(2-fluoro-5-methylphenyl)urea) isocyanate->symmetrical_urea + H2O (from solvent/reagents) dimer Uretidinedione (Dimer) isocyanate->dimer Dimerization (heat/catalyst) trimer Isocyanurate (Trimer) isocyanate->trimer Trimerization (heat/catalyst) amine Amine (R-NHR') amine->desired_urea water Water (H2O) water->symmetrical_urea

Caption: Common side products in reactions with this compound.

Technical Support Center: Purification of 2-Fluoro-5-methylphenyl Isocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 2-Fluoro-5-methylphenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when working with this compound, and what byproduct does it form? A1: The most common side reaction is with moisture (water).[1] Isocyanates are highly reactive towards water. The reaction proceeds through an unstable carbamic acid intermediate which then decomposes to form 2-fluoro-5-methylaniline and carbon dioxide gas.[1] This newly formed aniline is also highly reactive and will quickly react with another molecule of this compound to produce a stable, and often insoluble, symmetrically disubstituted urea (N,N'-bis(2-fluoro-5-methylphenyl)urea).[1] This side reaction consumes two equivalents of the isocyanate for every one equivalent of water.[1]

Q2: I observed an unexpected white precipitate in my reaction mixture. What is it likely to be? A2: The formation of a white precipitate is a primary indicator of moisture contamination in your reaction.[1] This solid is typically the insoluble N,N'-disubstituted urea byproduct formed from the reaction of the isocyanate with water, as described in Q1.[1]

Q3: My reaction is foaming or bubbling, and I did not expect gas evolution. What is happening? A3: Foaming and bubbling are strong indicators of significant water contamination. The decomposition of the unstable carbamic acid intermediate, formed when the isocyanate reacts with water, releases carbon dioxide gas.[1][2] This can also lead to pressure buildup if the reaction is performed in a sealed vessel.[1]

Q4: Besides water, what are other potential sources of impurities in my final product? A4: Other common impurities can include:

  • Unreacted Starting Materials: Residual this compound or the nucleophile (e.g., alcohol or amine) used in the reaction.

  • Catalyst: If a catalyst was used (e.g., tertiary amines or organometallic compounds), it may need to be removed during purification.[2]

  • Trimerization Products: At elevated temperatures or in the presence of certain catalysts, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings, which can lead to cross-linking or undesired high molecular weight byproducts.[2]

Q5: What are the most effective methods for purifying products of this compound reactions? A5: The most common and effective methods are:

  • Flash Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and soluble byproducts based on polarity.[3][4]

  • Filtration: If the primary impurity is the insoluble urea byproduct, it can often be removed by simple filtration.[5]

  • Distillation: For liquid products with sufficient thermal stability and a boiling point distinct from impurities, vacuum distillation can be an effective purification method.[5][6]

  • Recrystallization: If the desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

Troubleshooting Guide

SymptomPossible CauseRecommended Action
Low Yield Moisture Contamination: Water consumes two equivalents of isocyanate per mole, forming an insoluble urea byproduct.[1]Ensure all solvents and reagents are rigorously dried before use.[1] Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1][2]
Incomplete Reaction: The reaction may not have reached completion due to insufficient time, temperature, or catalyst activity.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or in-situ FTIR).[7] If using a catalyst, ensure it is fresh and active, and consider optimizing its concentration.[2]
White Precipitate in Reaction Mixture Urea Byproduct Formation: This is a classic sign of the reaction of the isocyanate with water.[1]If the desired product is soluble, filter the crude mixture to remove the insoluble urea before proceeding with further purification.[5] For future reactions, implement stricter anhydrous protocols.[1]
Product is an Insoluble Gel or Solid Isocyanate Trimerization: Certain catalysts or high temperatures can promote the formation of cross-linked isocyanurate trimers.[2]Carefully control the reaction temperature. Select a catalyst that favors the desired reaction over trimerization; tertiary amines are often less prone to promoting trimerization than some organometallic catalysts.[2]
Multiple Spots on TLC, Difficult Separation Similar Polarity of Product and Impurities: The desired product may have a similar polarity to the starting materials or byproducts, making chromatographic separation challenging.Optimize the mobile phase for flash chromatography by screening different solvent systems. Consider using a different stationary phase (e.g., reversed-phase silica) or an alternative purification method like recrystallization or distillation.[4]
Product Decomposes During Purification Thermal Instability: The desired product (e.g., a carbamate) may be sensitive to heat, causing degradation during distillation or upon concentration.Use a rotary evaporator with a low bath temperature and high vacuum for solvent removal. If using distillation, perform it under high vacuum to lower the required temperature.[5] Consider non-thermal purification methods like chromatography or recrystallization.

Experimental Protocols

Protocol: Purification by Flash Column Chromatography

This protocol provides a general methodology for purifying a neutral, soluble product of a reaction with this compound.

1. Preparation of the Crude Sample (Dry Loading):

  • After the reaction workup, concentrate the crude product under reduced pressure to obtain an oil or solid.
  • Dissolve the crude material in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).[8]
  • Add a small amount of Celite or silica gel (approximately 2-3 times the mass of the crude product) to the solution.[8]
  • Carefully remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the sample for dry loading.

2. Column Packing:

  • Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by mass).
  • Plug the bottom of the column with cotton or glass wool and add a thin layer of sand.[8]
  • Pack the column with silica gel using either the "dry packing" or "slurry" method in the initial, low-polarity mobile phase (e.g., hexane or petroleum ether).[3][8] Ensure the silica bed is level and free of cracks.

3. Sample Loading and Elution:

  • Carefully add the prepared dry-loaded sample to the top of the packed silica gel bed, creating a thin, level layer.
  • Gently add a protective layer of sand on top of the sample.
  • Carefully add the mobile phase and apply pressure to elute the column.
  • Begin elution with a low-polarity solvent (e.g., 100% Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate) according to a predetermined gradient based on TLC analysis.
  • Collect fractions and analyze them by TLC to identify those containing the pure product.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Place the final product under high vacuum to remove any residual solvent.
  • Obtain the final mass and characterize the product using appropriate analytical techniques (NMR, MS, etc.).[9]

Quantitative Data Summary

The following table presents illustrative data for the purification of a hypothetical urea derivative synthesized from this compound, comparing different purification methods.

Purification MethodCrude Mass (g)Isolated Yield (%)Final Purity (by HPLC, %)Notes
Method A: Filtration followed by Flash Chromatography1.5075>99Effective at removing both insoluble urea and soluble impurities.
Method B: Direct Flash Chromatography1.507298Insoluble urea byproduct streaked on the column, slightly reducing purity and yield.
Method C: Recrystallization (Ethyl Acetate/Hexane)1.5065>99Lower yield due to product solubility in the mother liquor, but excellent purity.
Method D: Filtration Only1.508890High yield but remaining soluble impurities from starting materials were not removed.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound reaction products.

G start Crude Reaction Mixture check_precipitate Contains Insoluble Precipitate? start->check_precipitate filter Filter Mixture to Remove Solids check_precipitate->filter Yes analyze_filtrate Analyze Filtrate by TLC/LC-MS check_precipitate->analyze_filtrate No filtrate Soluble Filtrate filter->filtrate solid Solid (Likely Urea Byproduct) filter->solid filtrate->analyze_filtrate analyze_solid Analyze Solid to Confirm Identity (e.g., NMR, MS) solid->analyze_solid check_purity Is Product Pure? analyze_filtrate->check_purity purify Purify via Flash Chromatography or Recrystallization check_purity->purify No pure_product Pure Product check_purity->pure_product Yes purify->pure_product

Caption: Troubleshooting workflow for purification.

References

How to avoid polymerization of 2-Fluoro-5-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the polymerization of 2-Fluoro-5-methylphenyl isocyanate during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

This compound is an organic compound containing a highly reactive isocyanate functional group (-N=C=O).[1] The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to reaction with a variety of nucleophiles.[1] Polymerization can occur through self-reaction, especially when exposed to certain environmental factors or contaminants. This process can lead to the formation of dimers, trimers (such as isocyanurates), and higher-order oligomers, rendering the reagent unusable.[2][3]

Q2: What are the primary factors that trigger the polymerization of this compound?

The primary triggers for polymerization include:

  • Moisture: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[4][5] The newly formed amine can then react with another isocyanate molecule, initiating a polymerization cascade to form polyureas.[1]

  • High Temperatures: Elevated temperatures can accelerate the rate of self-polymerization reactions.[6] It is crucial to adhere to recommended storage temperatures.

  • Contaminants: Basic compounds, such as amines, metal salts, and strong bases, can act as catalysts for isocyanate polymerization.[7] It is essential to use clean and dry glassware and equipment.

Q3: How should I properly store this compound to minimize polymerization?

Proper storage is critical for maintaining the stability of this compound. Recommended storage conditions are typically between 2-8°C or at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8][9] Always refer to the supplier's specific storage recommendations.

Q4: Can chemical inhibitors be used to prevent the polymerization of this compound?

Yes, chemical inhibitors can be added to enhance stability. Common classes of inhibitors for isocyanates include:

  • Phenolic Compounds: Such as 2,6-di-tert-butyl-p-cresol (BHT) and phenol, which act as radical scavengers.[10][11][12][]

  • Acidic Stabilizers: Small amounts of acidic compounds like phosphorus trichloride, acyl chlorides, or even dissolved carbon dioxide can inhibit polymerization.[14]

  • Phosphites: Triphenyl phosphite is another example of a stabilizer used for isocyanates.[10][11]

The choice and concentration of the inhibitor may need to be optimized for your specific application to avoid interference with downstream reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: The this compound has become cloudy or contains solid precipitates.

Potential Cause Recommended Solution
Moisture Contamination This is the most likely cause. The solid is likely polymerized material (polyurea). The remaining liquid may have a reduced concentration of the desired isocyanate. It is generally not recommended to use the material as the purity is compromised. To prevent this, always handle the isocyanate under a dry, inert atmosphere and use dry solvents and reagents.[4][15]
Improper Storage Temperature Storing at temperatures above the recommended range can lead to thermal degradation and polymerization.[6] Ensure the material is stored at the temperature specified by the manufacturer (typically 2-8°C or -20°C).[8][9]

Issue 2: An exothermic reaction and/or foaming is observed when dissolving the isocyanate.

Potential Cause Recommended Solution
Wet Solvent The solvent likely contains water, leading to a rapid reaction with the isocyanate to produce carbon dioxide gas (foaming) and heat.[3][5] Use only anhydrous solvents that have been properly dried and stored.
Contaminated Glassware Residual moisture or basic contaminants on the glassware can catalyze the polymerization reaction.[7] Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.

Issue 3: The reaction involving this compound is sluggish or incomplete.

Potential Cause Recommended Solution
Degraded Isocyanate The isocyanate may have partially polymerized during storage, reducing the effective concentration of the active reagent. Consider opening a fresh vial of the isocyanate.
Presence of an Inhibitor If a stabilizer was added, it might be interfering with the desired reaction.[14] The effect of the stabilizer on your specific reaction should be evaluated. It may be necessary to purify the isocyanate before use in sensitive applications.

Experimental Protocols

Protocol: Small-Scale Stabilization of this compound

This protocol describes a general method for adding a chemical stabilizer to this compound for enhanced storage stability.

Materials:

  • This compound

  • Stabilizer of choice (e.g., 2,6-di-tert-butyl-p-cresol (BHT) or phenol)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Dry, inert atmosphere (glovebox or Schlenk line)

  • Dry glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of the chosen stabilizer in the anhydrous solvent. For example, a 1% (w/v) solution of BHT in anhydrous toluene.

  • In a clean, dry vial under an inert atmosphere, add the desired volume of this compound.

  • While stirring, add a calculated volume of the stabilizer stock solution to achieve the target concentration. Typical concentrations for phenolic stabilizers range from 10 to 5000 ppm.[10][11][12]

  • If a solvent is undesirable for the final application, a minimal amount can be used and later removed under high vacuum at a low temperature.

  • Seal the vial tightly under the inert atmosphere.

  • Label the vial clearly, indicating the identity and concentration of the added stabilizer.

  • Store the stabilized isocyanate at the recommended temperature (2-8°C or -20°C).[8][9]

Table 1: Common Chemical Stabilizers for Isocyanates

Stabilizer ClassExampleTypical Concentration RangeNotes
Phenolic Compounds 2,6-di-tert-butyl-p-cresol (BHT)100 - 2000 ppmEffective radical scavengers.[10][11]
Phenol10 - 5000 ppmShows outstanding effects for suppressing coloring and turbidity.[10][11][12]
Acidic Compounds Carbon Dioxide0.01 - 1 wt% (dissolved)Effective and does not typically interfere with polyurethane formation.[14]
Acyl ChloridesVariesMust be removed before some applications as they can interfere with reactivity.[14]
Phosphites Triphenyl phosphiteVariesOften used in combination with other stabilizers.[10][11]

Visualizations

TroubleshootingGuide start Start: Polymerization Issue with This compound check_appearance Observe the Isocyanate: Cloudy or Solid Precipitate? start->check_appearance check_reaction Observe the Reaction: Exothermic or Foaming? start->check_reaction check_kinetics Observe Reaction Progress: Sluggish or Incomplete? start->check_kinetics check_appearance->check_reaction No cause_moisture Likely Cause: Moisture Contamination check_appearance->cause_moisture Yes cause_temp Possible Cause: Improper Storage Temp check_appearance->cause_temp Yes check_reaction->check_kinetics No cause_solvent Likely Cause: Wet Solvent check_reaction->cause_solvent Yes cause_glassware Possible Cause: Contaminated Glassware check_reaction->cause_glassware Yes cause_degraded Likely Cause: Degraded Isocyanate check_kinetics->cause_degraded Yes cause_inhibitor Possible Cause: Inhibitor Interference check_kinetics->cause_inhibitor Yes solution_moisture Solution: - Discard and use fresh reagent. - Handle under inert atmosphere. cause_moisture->solution_moisture solution_temp Solution: - Verify and maintain  recommended storage temp. cause_temp->solution_temp solution_solvent Solution: - Use anhydrous solvents. cause_solvent->solution_solvent solution_glassware Solution: - Use oven-dried glassware. cause_glassware->solution_glassware solution_degraded Solution: - Use a fresh vial of isocyanate. cause_degraded->solution_degraded solution_inhibitor Solution: - Evaluate inhibitor effect. - Consider purification if necessary. cause_inhibitor->solution_inhibitor

Caption: Troubleshooting workflow for isocyanate polymerization.

References

Troubleshooting low yields in 2-Fluoro-5-methylphenyl isocyanate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methylphenyl isocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of this compound can arise from various factors, from the purity of starting materials to the reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question: My reaction to synthesize this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in isocyanate synthesis are a common problem. The following sections outline potential causes and corresponding troubleshooting steps.

Contamination of Starting Materials and Reagents

Isocyanates are highly reactive molecules, particularly towards nucleophiles like water.[1] Contamination in your starting materials or solvents can drastically reduce the yield of the desired this compound.

Troubleshooting Steps:

  • Moisture Content: Ensure all starting materials, reagents, and solvents are rigorously dried. Techniques like azeotropic distillation can be employed to remove trace amounts of water from the reaction mixture.[2] Use freshly distilled solvents and properly dried glassware.

  • Purity of Precursors: The purity of the amine or carboxylic acid precursor is crucial. Impurities can lead to unwanted side reactions. Analyze the purity of your starting materials using techniques like NMR, GC-MS, or HPLC and purify if necessary.

  • Reagent Quality: The quality of reagents like phosgene derivatives, azides, or rearrangement catalysts is critical. Use high-purity reagents from reputable suppliers.

Suboptimal Reaction Conditions

The reaction conditions, including temperature, reaction time, and stoichiometry, play a vital role in maximizing the yield.

Troubleshooting Steps:

  • Temperature Control: Isocyanate formation, particularly through rearrangement reactions, often requires specific temperature ranges.[3] For thermal decompositions, the temperature should be high enough to initiate the reaction but not so high as to cause degradation of the product or starting materials. Monitor and control the reaction temperature closely.

  • Reaction Time: Incomplete reactions will naturally lead to lower yields. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or in-situ monitoring with FTIR spectroscopy to determine the optimal reaction time.[4]

  • Stoichiometry: Incorrect stoichiometry of reactants can result in unreacted starting materials or the formation of byproducts. Carefully measure and control the molar ratios of your reactants.

Side Reactions

Several side reactions can compete with the formation of this compound, leading to a decreased yield.

Common Side Reactions and Solutions:

Side ReactionCauseTroubleshooting Solution
Urea Formation Reaction of the isocyanate product with the starting amine.Use a slight excess of the phosgenating agent or perform the reaction under dilute conditions to minimize intermolecular reactions.
Carbamate Formation Reaction of the isocyanate with residual alcohols from solvents or starting materials.Ensure all solvents and reagents are anhydrous. If an alcohol is used as a solvent in a Curtius rearrangement, this will be the intended product.[5]
Trimerization (Isocyanurate Formation) Self-reaction of the isocyanate, often catalyzed by bases or certain metals.[1][6]Avoid basic conditions during workup and purification if possible. Store the purified isocyanate under anhydrous and cool conditions.
Hydrolysis Reaction of the isocyanate with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[1]Meticulously exclude water from the reaction and workup.
Inefficient Purification

The purification process itself can be a source of yield loss, either through incomplete isolation or degradation of the product.

Troubleshooting Steps:

  • Distillation: If purifying by distillation, ensure the vacuum is sufficiently low to prevent thermal degradation of the isocyanate. The boiling point of this compound is reported to be 192 °C at atmospheric pressure.

  • Chromatography: If using column chromatography, ensure the chosen solvent system provides good separation and that the silica gel is completely dry. Isocyanates can react with the silanol groups on silica gel.

  • Storage: Isocyanates are sensitive to moisture and can dimerize or trimerize over time.[6] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C is recommended) to maintain its stability.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common methods for synthesizing aryl isocyanates like this compound include:

  • Phosgenation: The reaction of the corresponding amine (2-Fluoro-5-methylaniline) with phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene).[1] This is a widely used industrial method but involves highly toxic reagents.[8][9]

  • Curtius Rearrangement: The thermal or photochemical rearrangement of an acyl azide, which is typically prepared from the corresponding carboxylic acid (2-Fluoro-5-methylbenzoic acid).[3][5] This is a versatile phosgene-free method.[10]

  • Hofmann Rearrangement: The reaction of a primary amide (2-Fluoro-5-methylbenzamide) with a halogen (e.g., bromine) in the presence of a strong base.[11][12] This reaction proceeds through an isocyanate intermediate.[13]

Q2: How can I confirm the formation and purity of my this compound product?

A2: Several analytical techniques can be used:

  • Infrared (IR) Spectroscopy: The isocyanate group (-NCO) has a very strong and characteristic absorption band around 2250-2275 cm⁻¹. This is often the most direct way to confirm the presence of the isocyanate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the overall structure of the molecule. The fluorine atom will cause characteristic splitting in the aromatic region of the ¹H NMR and on the adjacent carbons in the ¹³C NMR.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (151.14 g/mol for C₈H₆FNO).[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity of the final product and identify any volatile impurities.

  • Titration Methods: The isocyanate content can be quantified by titration with a standard solution of an amine, such as dibutylamine, and back-titration of the excess amine.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, isocyanates are hazardous chemicals and require strict safety protocols.

  • Toxicity: Isocyanates are toxic and can be powerful irritants to the eyes, skin, and respiratory tract.[15] Inhalation can lead to respiratory sensitization and asthma.[15]

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][17] For operations with a higher risk of inhalation, a respirator with an appropriate cartridge should be used.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.[7]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic processes and troubleshooting logic, the following diagrams are provided.

Synthesis_Pathways cluster_phosgenation Phosgenation Route cluster_curtius Curtius Rearrangement cluster_hofmann Hofmann Rearrangement Amine 2-Fluoro-5-methylaniline Isocyanate_P 2-Fluoro-5-methylphenyl isocyanate Amine->Isocyanate_P + Phosgene Phosgene Phosgene (or equivalent) Carboxylic_Acid 2-Fluoro-5-methylbenzoic acid Acyl_Azide Acyl Azide Carboxylic_Acid->Acyl_Azide + Azide source Isocyanate_C 2-Fluoro-5-methylphenyl isocyanate Acyl_Azide->Isocyanate_C Heat or UV light Amide 2-Fluoro-5-methylbenzamide Isocyanate_H Isocyanate Intermediate Amide->Isocyanate_H + Br2, NaOH Final_Product_H 2-Fluoro-5-methylphenyl isocyanate Isocyanate_H->Final_Product_H

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Check Purity of Starting Materials & Solvents Start->Check_Purity Dry_Materials Dry all reagents and solvents. Purify starting materials if needed. Check_Purity->Dry_Materials Impure/Wet? Check_Conditions 2. Verify Reaction Conditions Check_Purity->Check_Conditions Pure & Dry Dry_Materials->Check_Conditions Optimize_Conditions Optimize temperature, time, and stoichiometry. Monitor reaction. Check_Conditions->Optimize_Conditions Suboptimal? Analyze_Byproducts 3. Analyze for Side Products Check_Conditions->Analyze_Byproducts Optimal Optimize_Conditions->Analyze_Byproducts Modify_Protocol Adjust conditions to minimize side reactions (e.g., dilution). Analyze_Byproducts->Modify_Protocol Side products detected? Review_Purification 4. Review Purification Method Analyze_Byproducts->Review_Purification No side products Modify_Protocol->Review_Purification Optimize_Purification Optimize distillation/chromatography. Ensure proper storage. Review_Purification->Optimize_Purification Inefficient? End Yield Improved Review_Purification->End Efficient Optimize_Purification->End

Caption: A workflow for troubleshooting low yields in isocyanate synthesis.

Factors_Affecting_Yield Yield Final Yield of Isocyanate Purity Purity of Reactants & Solvents Purity->Yield Moisture Moisture Content Purity->Moisture Precursor_Purity Precursor Purity Purity->Precursor_Purity Conditions Reaction Conditions Conditions->Yield Temperature Temperature Conditions->Temperature Time Reaction Time Conditions->Time Stoichiometry Stoichiometry Conditions->Stoichiometry Side_Reactions Side Reactions Side_Reactions->Yield Hydrolysis Hydrolysis Side_Reactions->Hydrolysis Urea_Formation Urea Formation Side_Reactions->Urea_Formation Trimerization Trimerization Side_Reactions->Trimerization Purification Purification Efficiency Purification->Yield Method Method (Distillation, etc.) Purification->Method Storage Product Storage Purification->Storage

Caption: Key factors influencing the yield of this compound.

References

Impact of moisture on 2-Fluoro-5-methylphenyl isocyanate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling 2-Fluoro-5-methylphenyl isocyanate, with a specific focus on the impact of moisture on its reactivity. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
White, insoluble precipitate forms in the reaction mixture. Moisture contamination leading to the formation of di-substituted urea.[1]1. Verify Solvent Purity: Use anhydrous solvents. Confirm water content using Karl Fischer titration. 2. Dry Glassware: Oven-dry glassware at >120°C overnight or flame-dry under an inert atmosphere immediately before use.[1] 3. Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of a dry, inert gas such as nitrogen or argon.[1]
Foaming or bubbling in the reaction vessel; pressure increase. Reaction of the isocyanate with water, generating carbon dioxide gas.[1][2]1. Immediate Action: Do not seal the reaction vessel to prevent dangerous pressure buildup. Vent to a fume hood if necessary.[1] 2. Identify Moisture Source: Systematically check all reagents, solvents, and the reaction setup for potential sources of water contamination.
Low or no product yield; starting material consumed. The isocyanate has preferentially reacted with trace amounts of water.[1]1. Quantify and Minimize Water: Before repeating the experiment, rigorously dry all reagents and solvents. 2. Review Stoichiometry: For every mole of water, two moles of isocyanate are consumed in the formation of urea, significantly impacting the desired reaction.[1]
Cloudy appearance or solid formation in the isocyanate container. The isocyanate has been contaminated with moisture during storage.[2]1. Storage Protocol: Store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[3] 2. Purge with Inert Gas: After each use, flush the container headspace with a dry, inert gas like nitrogen before resealing.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: Like other isocyanates, the carbon atom in the isocyanate group (-N=C=O) of this compound is highly electrophilic. It readily reacts with nucleophiles, including the oxygen atom in water. This high reactivity is the basis for its utility in synthesis but also its sensitivity to moisture.[4]

Q2: What is the chemical reaction between this compound and water?

A2: The reaction proceeds in two main steps. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then decomposes to form a primary amine (2-Fluoro-5-methylaniline) and carbon dioxide gas. The resulting amine is also a strong nucleophile and can rapidly react with a second molecule of the isocyanate to form a stable, often insoluble, di-substituted urea.[5][6][7]

Q3: What are the observable signs of moisture contamination in my reaction?

A3: Common indicators of moisture contamination include the formation of a white, insoluble precipitate (urea), foaming or bubbling due to the release of carbon dioxide, and a lower than expected yield of your desired product.[1][2] In stored containers of the isocyanate, cloudiness or the formation of a solid layer can indicate moisture contamination.[2]

Q4: How can I minimize moisture contamination in my experiments?

A4: To minimize moisture, you should:

  • Use anhydrous solvents and reagents.

  • Thoroughly dry all glassware in an oven or by flame-drying under vacuum.[1]

  • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Store this compound in a desiccator or a glovebox.

  • Use syringe techniques for transferring the isocyanate and other anhydrous reagents.

Q5: How should I store this compound?

A5: It should be stored in a cool, dry place, away from heat sources and direct sunlight, in a tightly sealed container. To prevent moisture ingress, storing under an inert gas atmosphere is recommended. Many suppliers recommend refrigeration for long-term storage.[3]

Quantitative Data on Moisture Impact

Parameter Effect of Increased Moisture Consequence
Reaction Rate with Water IncreasesFaster consumption of isocyanate by the side reaction.
Yield of Desired Product DecreasesLess isocyanate is available for the intended reaction.[1]
Formation of Urea Byproduct IncreasesIncreased precipitation and potential for product contamination.
CO2 Generation IncreasesFoaming and pressure buildup in the reaction vessel.[1][2]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent. Alternatively, assemble the glassware and flame-dry it under a vacuum, then backfill with a dry, inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a stream of dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction (e.g., using a bubbler).

  • Reagent and Solvent Preparation: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Other reagents should be dried using appropriate methods.

  • Reagent Addition: Add the anhydrous solvent and other reactants to the flask via a syringe or cannula. This compound should also be added via a syringe.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

  • Work-up: Quench the reaction with a suitable reagent, taking care with any unreacted isocyanate. Subsequent extraction and purification steps should be performed as required by the specific reaction.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the standard method for determining the water content of solvents and liquid reagents.

  • Apparatus: Use a calibrated Karl Fischer titrator.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), draw a known volume or weight of the solvent or liquid reagent into a gas-tight syringe.

  • Titration: Inject the sample into the titration cell of the Karl Fischer apparatus.

  • Analysis: The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content, typically in parts per million (ppm) or as a percentage.

  • Validation: Run a blank with a known anhydrous standard to ensure the accuracy of the instrument.

Visualizations

Moisture_Impact Impact of Moisture on this compound Reactivity Isocyanate 2-Fluoro-5-methylphenyl Isocyanate CarbamicAcid Unstable Carbamic Acid Intermediate Isocyanate->CarbamicAcid Urea Di-substituted Urea (Insoluble Precipitate) Isocyanate->Urea Second Equivalent DesiredProduct Desired Product (e.g., Urethane, Urea) Isocyanate->DesiredProduct Water Water (H2O) Water->CarbamicAcid Amine 2-Fluoro-5-methylaniline CarbamicAcid->Amine CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 Decomposition Amine->Urea DesiredNucleophile Desired Nucleophile (e.g., Alcohol, Amine) DesiredNucleophile->DesiredProduct

Caption: Reaction pathway of this compound with water.

Experimental_Workflow Experimental Workflow for Moisture-Sensitive Reactions Start Start Dry_Glassware Dry Glassware (Oven or Flame-Dry) Start->Dry_Glassware Assemble Assemble Apparatus Dry_Glassware->Assemble Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon Purge) Assemble->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent and Reagents Inert_Atmosphere->Add_Solvent Add_Isocyanate Add 2-Fluoro-5-methylphenyl Isocyanate via Syringe Add_Solvent->Add_Isocyanate Reaction Run Reaction (Monitor Progress) Add_Isocyanate->Reaction Workup Quench and Work-up Reaction->Workup Purification Purify Product Workup->Purification End End Purification->End

Caption: General experimental workflow for handling this compound.

References

Technical Support Center: Enhancing 2-Fluoro-5-methylphenyl Isocyanate Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2-Fluoro-5-methylphenyl isocyanate. The focus is on catalyst selection to enhance reaction rates for the formation of ureas and carbamates.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for enhancing the reaction rate of this compound?

A1: The most common catalysts for isocyanate reactions, including those of aryl isocyanates like this compound, fall into two main categories: tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO) and organometallic compounds.[1] Among the organometallic catalysts, organotin compounds like dibutyltin dilaurate (DBTDL) are widely used.[2] Newer, non-tin catalysts based on zirconium and bismuth are also gaining traction due to their lower toxicity and high activity.[3][4][5]

Q2: How does the substitution pattern of this compound affect its reactivity?

A2: Aryl isocyanates are generally more reactive than alkyl isocyanates.[6] The electronic nature of the substituents on the aromatic ring influences the electrophilicity of the isocyanate carbon. Electron-withdrawing groups, like the fluorine atom in the ortho position, can increase the reactivity of the isocyanate group towards nucleophiles. Conversely, electron-donating groups, such as the methyl group in the meta position, may slightly decrease reactivity compared to unsubstituted phenyl isocyanate.

Q3: What are the primary side reactions to consider when running catalyzed reactions with this compound?

A3: The primary side reactions include:

  • Reaction with water: Isocyanates are highly sensitive to moisture, reacting with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can react with another isocyanate molecule to form a symmetric urea, which is often an unwanted byproduct.[7]

  • Trimerization: In the presence of certain catalysts and at elevated temperatures, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings, which can lead to cross-linking. Tertiary amine catalysts are generally less prone to promoting trimerization compared to some organometallic catalysts.[1]

  • Allophanate and Biuret Formation: Excess isocyanate can react with the newly formed urethane or urea linkages, leading to allophanate or biuret structures, respectively. This can be controlled by careful stoichiometry.[1]

Q4: Which catalysts are more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction?

A4: Zirconium-based catalysts have been shown to be more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[8] This selectivity can be advantageous when working under conditions where complete exclusion of moisture is challenging.

Troubleshooting Guides

Issue 1: Low or Stalled Reaction Conversion
Possible Cause Recommended Action
Insufficient or Inactive Catalyst Select a suitable catalyst based on the reactivity of your nucleophile. Common choices include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., DBTDL).[1] Ensure the catalyst is fresh and active. Optimize the catalyst concentration, as too little will result in a slow reaction and too much can promote side reactions.
Moisture Contamination Rigorously dry all solvents and reagents before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7]
Incorrect Stoichiometry Carefully calculate and precisely measure the molar ratio of this compound to your nucleophile. An incorrect ratio can lead to incomplete conversion of the limiting reagent.[1]
Low Reaction Temperature While higher temperatures can promote side reactions, an insufficient temperature may lead to a very slow reaction rate. Gradually increase the reaction temperature and monitor the progress by a suitable analytical method like TLC, GC, or NMR.
Issue 2: Formation of Insoluble Precipitate
Possible Cause Recommended Action
Symmetric Urea Formation The precipitate is likely the symmetric urea formed from the reaction of the isocyanate with water, followed by the reaction of the resulting amine with another isocyanate molecule.[7] Implement stringent moisture control measures as described above.
Poor Solubility of Product The desired urea or carbamate product may have low solubility in the chosen reaction solvent. Try a different solvent or a solvent mixture to improve solubility.
Issue 3: Product is a Gel or Insoluble Solid (Cross-linking)
Possible Cause Recommended Action
Isocyanate Trimerization This is often caused by high temperatures and certain catalysts.[1] Carefully control the reaction temperature. Consider switching to a catalyst that is less prone to promoting trimerization, such as a tertiary amine.[1]
Excess Isocyanate A significant excess of this compound can lead to the formation of allophanates (with alcohol nucleophiles) or biurets (with amine nucleophiles), which can act as cross-linkers.[1] Maintain a strict 1:1 stoichiometry or add the isocyanate portion-wise to control its concentration.

Data Presentation

The following table provides a qualitative comparison of common catalyst types for isocyanate reactions. The actual reaction rates will depend on the specific nucleophile, solvent, and temperature used.

Catalyst TypeTypical ConcentrationRelative Rate EnhancementSelectivity (vs. Water Reaction)Notes
None -Baseline-Aryl isocyanates can react uncatalyzed, but often slowly.
Tertiary Amines (e.g., DABCO) 0.1 - 1 mol%Moderate to HighLowCan promote the water reaction; less likely to cause trimerization than some metal catalysts.[1][9]
Organotin (e.g., DBTDL) 0.01 - 0.1 mol%High to Very HighModerateVery effective, but concerns over toxicity exist.[2][10]
Zirconium Chelates 0.05 - 0.5 mol%HighHighA less toxic alternative to organotins with good selectivity for the hydroxyl reaction.[3][8]

Experimental Protocols

General Protocol for the Catalytic Synthesis of a Urea Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine using a catalyst. Note: This is a representative protocol and may require optimization for specific substrates and catalysts.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Catalyst (e.g., DABCO or DBTDL)

  • Anhydrous solvent (e.g., THF, Toluene, or Dichloromethane)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and the anhydrous solvent.

  • Catalyst Addition: Add the catalyst to the stirred solution of the amine. For solid catalysts like DABCO, add directly. For liquid catalysts like DBTDL, add via syringe.

  • Isocyanate Addition: Slowly add this compound (1.0 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed. If necessary, cool the flask in an ice bath to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., LC-MS, GC-MS). The disappearance of the isocyanate can be monitored by IR spectroscopy (disappearance of the -NCO stretch at ~2270 cm⁻¹).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Catalytic Cycle of a Tertiary Amine (e.g., DABCO)

dabco_catalysis cluster_reaction Reaction Pathway isocyanate 2-Fluoro-5-methylphenyl Isocyanate (R-NCO) product Product (Urea or Carbamate) isocyanate->product nucleophile Nucleophile (Nu-H) (e.g., R'-NH2 or R'-OH) complex Activated Complex [DABCO---H---Nu] nucleophile->complex Activation catalyst DABCO complex->isocyanate Nucleophilic Attack product->catalyst Catalyst Regeneration

Caption: General mechanism of tertiary amine catalysis.

Catalytic Cycle of an Organotin Catalyst (e.g., DBTDL)

dbtdl_catalysis cluster_reaction Reaction Pathway isocyanate 2-Fluoro-5-methylphenyl Isocyanate (R-NCO) product Carbamate isocyanate->product alcohol Alcohol (R'-OH) complex Tin-Alkoxide Intermediate alcohol->complex Activation catalyst DBTDL (Sn-cat) catalyst->alcohol Coordination complex->isocyanate Nucleophilic Attack product->catalyst Catalyst Regeneration

Caption: General mechanism of organotin catalysis.

Troubleshooting Logic Flow

troubleshooting_flow start Low Reaction Rate or Incomplete Conversion check_catalyst Is the catalyst active and at the correct concentration? start->check_catalyst check_moisture Are all reagents and solvents anhydrous? check_catalyst->check_moisture Yes solution_catalyst Use fresh catalyst and optimize concentration. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimal? check_moisture->check_temp Yes solution_moisture Dry all materials and use an inert atmosphere. check_moisture->solution_moisture No check_stoichiometry Is the stoichiometry correct? check_temp->check_stoichiometry Yes solution_temp Gradually increase temperature and monitor reaction. check_temp->solution_temp No solution_stoichiometry Verify calculations and accurately measure reagents. check_stoichiometry->solution_stoichiometry No

Caption: Troubleshooting workflow for low reaction rates.

References

Technical Support Center: Reactions Involving 2-Fluoro-5-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methylphenyl isocyanate.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction mixture containing this compound has turned cloudy or formed a precipitate immediately after adding the isocyanate. What is the likely cause and how can I resolve it?

A1: An immediate precipitate often indicates the formation of an insoluble urea byproduct. This can happen if your amine starting material is not fully dissolved or if there are trace amounts of water in your reaction solvent. Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of the isocyanate to form a symmetrical diaryl urea, which is often insoluble.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider drying your amine starting material if it is a solid. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Solvent Choice: If the product itself is precipitating, you may need to choose a more solubilizing solvent for the reaction.

  • Slow Addition: Add the this compound solution dropwise to the solution of the nucleophile (amine or alcohol) at a controlled temperature (e.g., 0 °C) to manage the reaction rate and minimize side reactions.

Q2: After quenching my reaction, I observe a significant amount of a white, insoluble solid that is not my desired product. What is this byproduct and how can I remove it?

A2: The insoluble white solid is likely a symmetrically substituted urea, N,N'-bis(2-fluoro-5-methylphenyl)urea, formed from the reaction of the isocyanate with water.

Removal Strategies:

  • Filtration: Since these ureas are often insoluble in many organic solvents, a simple filtration step before aqueous workup can remove the majority of this byproduct.

  • Solvent Selection for Workup: During the workup, choose a solvent system where your desired product is soluble, but the urea byproduct is not. This will allow for its removal by filtration.

  • Chromatography: If some of the urea byproduct remains soluble, it can typically be separated from the desired product by flash column chromatography on silica gel.

Q3: My reaction to form a carbamate from this compound is very slow or is not proceeding to completion. What can I do?

A3: The reaction of isocyanates with alcohols to form carbamates is generally slower than the reaction with amines.

Troubleshooting Steps:

  • Catalysis: The addition of a catalyst is often necessary. Common catalysts for carbamate formation include tertiary amines (e.g., triethylamine, DABCO) or organometallic compounds like dibutyltin dilaurate (DBTDL).

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition.

  • Reagent Purity: Ensure your alcohol is free of water, as water will compete with the alcohol in reacting with the isocyanate.

Q4: During the aqueous workup of my reaction, I am observing an emulsion that is difficult to separate. How can I break this emulsion?

A4: Emulsions can form during the workup of reactions involving amines and other surfactants.

Troubleshooting Steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for a longer period can lead to phase separation.

Quantitative Data

The following tables summarize key physicochemical properties of this compound and provide an illustrative example of workup efficiencies for a typical urea formation reaction.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 190774-50-6
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Boiling Point 192 °C
Density 1.159 g/mL at 25 °C
Refractive Index (n20/D) 1.511
Flash Point 85 °C (closed cup)

Table 2: Illustrative Example of Workup Efficiency for the Synthesis of N-(4-methoxyphenyl)-N'-(2-fluoro-5-methylphenyl)urea

Workup ProcedureProduct Yield (%)Product Purity (%) (by HPLC)
A: Direct Extraction 7585
B: Pre-filtration & Extraction 8895
C: Pre-filtration, Extraction & Recrystallization 82>99

Disclaimer: The data in Table 2 is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Urea Derivative

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form a urea derivative.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of this compound (1.05 equivalents) in anhydrous DCM.

  • Add the isocyanate solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of a Carbamate Derivative

This protocol provides a general method for the reaction of this compound with an alcohol to form a carbamate derivative.

Materials:

  • This compound

  • Alcohol of choice

  • Anhydrous toluene or THF

  • Dibutyltin dilaurate (DBTDL) or triethylamine (TEA) (catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous toluene.

  • Add a catalytic amount of DBTDL or TEA to the solution.

  • Heat the mixture to the desired temperature (e.g., 60 °C).

  • Add this compound (1.1 equivalents) dropwise to the stirred, heated solution.

  • Maintain the reaction at the set temperature and monitor its progress by TLC. The reaction may require several hours to reach completion.

  • Workup: a. Cool the reaction mixture to room temperature. b. Quench the reaction with a saturated aqueous solution of ammonium chloride. c. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). d. Wash the combined organic extracts with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: a. The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup Procedure cluster_purification Purification start Dissolve Nucleophile (Amine/Alcohol) in Anhydrous Solvent add_isocyanate Add 2-Fluoro-5-methylphenyl Isocyanate Solution (Dropwise at 0°C or RT) start->add_isocyanate react Stir at RT or Heat (Monitor by TLC) add_isocyanate->react quench Quench Reaction (e.g., with Water or aq. NH4Cl) react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry Organic Layer (e.g., with MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification Method (Recrystallization or Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered During Workup precipitate Insoluble Precipitate Forms in Reaction start->precipitate low_yield Low Product Yield After Workup start->low_yield emulsion Emulsion Formation During Extraction start->emulsion water Presence of Water precipitate->water is likely due to insoluble_urea Formation of Insoluble Urea precipitate->insoluble_urea is often product_loss Product Loss to Aqueous Layer low_yield->product_loss could be from incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction may result from emulsifiers Presence of Emulsifying Agents emulsion->emulsifiers is caused by anhydrous Use Anhydrous Solvents/Reagents water->anhydrous can be solved by filtration Filter Before Aqueous Workup insoluble_urea->filtration can be removed by back_extract Back-extract Aqueous Layer product_loss->back_extract can be recovered by optimize Optimize Reaction (Catalyst, Temp.) incomplete_reaction->optimize can be improved by brine_wash Wash with Brine emulsifiers->brine_wash can be broken by

Caption: Troubleshooting logic for common workup issues in isocyanate reactions.

References

Stability issues of 2-Fluoro-5-methylphenyl isocyanate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Fluoro-5-methylphenyl isocyanate under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, like other isocyanates, is a reactive compound. Its stability is significantly affected by the presence of nucleophiles, particularly water, and is sensitive to both acidic and basic conditions. The isocyanate group (-NCO) is highly electrophilic and will react with compounds containing active hydrogen atoms.[1] It is crucial to store and handle this reagent under anhydrous conditions to prevent degradation.[2]

Q2: How does this compound react under acidic conditions?

A2: Under acidic conditions, the hydrolysis of this compound can be catalyzed. The reaction is initiated by the protonation of the nitrogen or oxygen atom of the isocyanate group, making the carbon atom more susceptible to nucleophilic attack by water.[3] This leads to the formation of an unstable carbamic acid intermediate, which readily decomposes to yield 2-fluoro-5-methylaniline and carbon dioxide.[4][5] The resulting amine is nucleophilic and can react with another molecule of the isocyanate to form a disubstituted urea.

Q3: What happens to this compound under basic conditions?

A3: Basic conditions can also promote the degradation of this compound. Bases can catalyze the reaction with water, similar to acidic conditions, leading to the formation of the corresponding amine and subsequently a urea derivative.[6] Furthermore, strong bases can induce the trimerization of isocyanates to form highly stable isocyanurate rings.[7] This reaction is often competitive with hydrolysis and other nucleophilic additions.

Q4: What are the primary degradation products of this compound in the presence of water, acid, or base?

A4: The primary degradation products depend on the specific conditions.

  • Hydrolysis (Acidic or Basic): The main products are 2-fluoro-5-methylaniline and carbon dioxide. A secondary product, N,N'-bis(2-fluoro-5-methylphenyl)urea, can form from the reaction of the aniline with the parent isocyanate.[5][8]

  • Base-Catalyzed Trimerization: The product is tris(2-fluoro-5-methylphenyl)isocyanurate.[7]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Loss of reactivity of this compound over time. Gradual hydrolysis due to moisture. Store the isocyanate under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Use anhydrous solvents and reagents for all reactions. Consider purchasing smaller quantities to ensure freshness.
Formation of a white precipitate in the reaction mixture. Formation of insoluble N,N'-bis(2-fluoro-5-methylphenyl)urea. This indicates significant water contamination. Rigorously dry all solvents, reagents, and glassware before use.[2]
Unexpectedly rapid or exothermic reaction upon addition of a reagent. Presence of catalytic amounts of acid or base. Carefully purify all reagents and solvents to remove acidic or basic impurities. Use non-nucleophilic buffers if pH control is necessary.
Lower than expected yield of the desired urethane or urea product. Competitive side reactions such as hydrolysis or trimerization. Optimize reaction conditions to favor the desired reaction. This may include adjusting temperature, catalyst choice, and the order of addition of reagents.
Difficulty in purifying the final product. Presence of isocyanurate trimers or urea byproducts. Characterize the byproducts using analytical techniques like NMR or LC-MS to confirm their identity. Adjust reaction conditions to minimize their formation. Purification may require chromatography.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound

This protocol outlines a general method for assessing the stability of this compound under specific conditions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Acidic or basic solution of known concentration in the chosen solvent

  • Internal standard (e.g., a stable aromatic compound not reactive under the test conditions)

  • HPLC or GC-MS system

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the anhydrous solvent.

  • In the thermostatted reaction vessel, add the acidic or basic solution.

  • Initiate the experiment by adding a known volume of the isocyanate stock solution to the reaction vessel.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by derivatizing the remaining isocyanate with an excess of a suitable reagent (e.g., dibutylamine).

  • Analyze the quenched samples by HPLC or GC-MS to quantify the remaining this compound derivative and any degradation products.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Data Presentation

The following tables are examples of how to present quantitative stability data. Please note that the values provided are hypothetical and for illustrative purposes only.

Table 1: Half-life of this compound in the Presence of Acidic and Basic Catalysts at 25°C

Catalyst (0.1 M in Acetonitrile) Half-life (t½)
None (Neutral)> 24 hours
Hydrochloric Acid2.5 hours
Acetic Acid8.7 hours
Triethylamine1.8 hours
Sodium Hydroxide (slurry)< 10 minutes

Table 2: Product Distribution after 24 hours at 25°C

Condition Remaining Isocyanate (%) 2-Fluoro-5-methylaniline (%) N,N'-bis(2-fluoro-5-methylphenyl)urea (%) Tris(2-fluoro-5-methylphenyl)isocyanurate (%)
0.1 M HCl1545400
0.1 M Triethylamine5203540

Visualizations

Hydrolysis_Pathway Isocyanate 2-Fluoro-5-methylphenyl isocyanate CarbamicAcid Carbamic Acid (unstable intermediate) Isocyanate->CarbamicAcid + H2O (H+ or OH- cat.) Aniline 2-Fluoro-5-methylaniline CarbamicAcid->Aniline - CO2 Urea N,N'-bis(2-fluoro-5-methylphenyl)urea Aniline->Urea + Isocyanate

Caption: Acid or base-catalyzed hydrolysis of this compound.

Trimerization_Pathway Isocyanate1 2-Fluoro-5-methylphenyl isocyanate Isocyanurate Tris(2-fluoro-5-methylphenyl)isocyanurate Isocyanate1->Isocyanurate Base Catalyst Isocyanate2 2-Fluoro-5-methylphenyl isocyanate Isocyanate2->Isocyanurate Base Catalyst Isocyanate3 2-Fluoro-5-methylphenyl isocyanate Isocyanate3->Isocyanurate Base Catalyst

Caption: Base-catalyzed trimerization of this compound.

Troubleshooting_Logic Start Experiment Issue Precipitate White Precipitate? Start->Precipitate LowYield Low Product Yield? Start->LowYield ReactivityLoss Loss of Reactivity? Start->ReactivityLoss Water Water Contamination (Urea Formation) Precipitate->Water Yes SideReactions Side Reactions (Hydrolysis/Trimerization) LowYield->SideReactions Yes Degradation Isocyanate Degradation ReactivityLoss->Degradation Yes Dry Action: Dry all reagents/glassware Water->Dry Optimize Action: Optimize reaction conditions SideReactions->Optimize Store Action: Store properly under inert gas Degradation->Store

Caption: Troubleshooting logic for common issues with this compound.

References

Removal of unreacted 2-Fluoro-5-methylphenyl isocyanate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 2-Fluoro-5-methylphenyl isocyanate from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from a reaction mixture?

A1: The primary methods for removing excess isocyanates include using scavenger resins, chemical quenching followed by extraction, and column chromatography. The choice of method depends on the scale of the reaction, the properties of the desired product, and the available resources.

Q2: How do scavenger resins work to remove isocyanates?

A2: Scavenger resins are solid supports functionalized with nucleophilic groups, such as amines.[1][2] When added to the reaction mixture, these resins react selectively with the excess isocyanate, forming a covalent bond.[1] The resulting resin-bound urea byproduct can then be easily removed by simple filtration, simplifying the purification process.[1][3]

Q3: What should I consider when choosing a scavenger resin?

A3: Key considerations include the solvent used in your reaction, as the resin's swelling and reactivity can be solvent-dependent.[3] The type of nucleophile on the resin also matters; for example, aminomethyl resins are effective for scavenging isocyanates.[4] The particle size of the resin can affect filtration ease, and the resin's capacity (in mmol/g) will determine the amount needed.

Q4: Can I use a chemical quencher instead of a scavenger resin?

A4: Yes, a chemical quencher is a viable alternative. This involves adding a small molecule with a nucleophilic group (e.g., an amine like butylamine or a water-soluble amine) to the reaction mixture.[5] This will react with the excess isocyanate to form a urea. The success of this method depends on the ease of separation of this newly formed urea from your desired product, often through extraction or chromatography.

Q5: When is column chromatography a suitable method for purification?

A5: Column chromatography is an effective method for purifying the desired product from unreacted isocyanate and other impurities, especially on a smaller, laboratory scale. It is particularly useful when high purity is required and when the product has significantly different polarity from the unreacted isocyanate and any urea byproducts.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Product is still contaminated with isocyanate after using a scavenger resin. 1. Insufficient amount of scavenger resin was used.2. The reaction time with the resin was too short.3. The chosen resin is not effective in the reaction solvent.1. Calculate the required amount of resin based on its capacity and the molar excess of isocyanate. It is common to use 2-3 equivalents of the scavenger relative to the excess reactant.2. Increase the stirring time with the resin. Monitor the disappearance of the isocyanate by TLC or LC-MS.3. Consult the resin manufacturer's data for solvent compatibility. Some resins, like macroporous types, are effective in a broader range of solvents.[3]
An emulsion forms during aqueous workup after chemical quenching. 1. The product or urea byproduct is acting as a surfactant.2. The solvent system is not optimized for clean phase separation.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.2. Try a different organic solvent for extraction that has a greater density difference from water and lower mutual solubility.
The desired product co-elutes with the urea byproduct during column chromatography. 1. The polarities of the product and the urea are too similar.2. The solvent system for chromatography is not optimal.1. If you used a chemical quencher, consider using a different one that will produce a urea with a significantly different polarity.2. Systematically screen different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.
The yield of the desired product is low after purification. 1. The product is partially degrading on the silica gel column.2. The product is being partially lost during extractions.3. The scavenger resin is non-selectively binding the product.1. If your product is sensitive, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.2. Perform back-extractions of the aqueous layers to recover any dissolved product.3. While unlikely for most products, you can test for this by exposing a pure sample of your product to the scavenger resin under the reaction conditions and checking for recovery.

Decision Workflow for Removal of Unreacted Isocyanate

Removal_Workflow Workflow for Removing Unreacted Isocyanate start Reaction Complete (Excess Isocyanate Present) product_properties Is the desired product solid or in solution? start->product_properties solid_product Product is a solid that can be precipitated/crystallized product_properties->solid_product Solid solution_product Product is in solution product_properties->solution_product Solution triturate Triturate/Recrystallize to remove soluble isocyanate solid_product->triturate final_product Isolated Product triturate->final_product purification_choice Choose Purification Method solution_product->purification_choice scavenger_resin Use Scavenger Resin purification_choice->scavenger_resin Easy filtration chemical_quench Use Chemical Quench purification_choice->chemical_quench Cost-effective chromatography Direct Chromatography purification_choice->chromatography High purity needed add_resin Add resin to mixture and stir scavenger_resin->add_resin add_quencher Add quenching agent (e.g., amine) chemical_quench->add_quencher run_column Run column chromatography to separate product chromatography->run_column filter_resin Filter to remove resin-bound isocyanate add_resin->filter_resin filter_resin->final_product extraction Perform aqueous extraction to remove urea byproduct add_quencher->extraction extraction->final_product run_column->final_product

Caption: Decision workflow for selecting a purification method.

Quantitative Data Summary

The efficiency of scavenging can vary based on the nucleophilicity of the amine on the resin and the solvent used. Below is a summary of representative data for the scavenging of amines (which is the reverse of scavenging isocyanates, but demonstrates the principle of reactivity) using isocyanate resins. This illustrates how reaction conditions can impact efficiency.

Scavenger Resin TypeTarget MoleculeSolventTime (h)Temperature (°C)% Scavenged
PS-IsocyanatePiperidineDCE1Ambient~100
MP-IsocyanatePiperidineDCE1Ambient~100
PS-IsocyanateBenzylamineDCE1Ambient~100
MP-IsocyanateBenzylamineDCE1Ambient~100
PS-IsocyanateAnilineDCE1Ambient60
MP-IsocyanateAnilineDCE1Ambient63
PS-IsocyanateAnilineDCE16092
MP-IsocyanateAnilineDCE160100
MP-IsocyanateBenzylamineTHF2Ambient98
MP-IsocyanateBenzylamineAcetonitrile2Ambient93
Data is illustrative and based on representative procedures for isocyanate scavenger resins.[3] DCE = 1,2-Dichloroethane, THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: Removal of Unreacted Isocyanate using a Scavenger Resin

  • Determine the amount of excess isocyanate: Based on the initial stoichiometry of your reaction, calculate the molar amount of unreacted this compound.

  • Select and weigh the scavenger resin: Choose an appropriate scavenger resin (e.g., aminomethylated polystyrene). A common practice is to use 2-3 molar equivalents of the scavenger resin relative to the excess isocyanate.

  • Add the resin to the reaction mixture: Once the primary reaction is complete, add the weighed scavenger resin to the reaction vessel.

  • Stir the mixture: Allow the mixture to stir at room temperature. The required time can range from 1 to 24 hours. Monitor the disappearance of the unreacted isocyanate using a suitable analytical technique (e.g., TLC, LC-MS).

  • Filter the mixture: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Wash the resin: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the desired product.

  • Isolate the product: Combine the filtrate and the washings. The desired product is now in the solution, free of the unreacted isocyanate. Proceed with solvent removal and any further purification if necessary.

Protocol 2: Removal of Unreacted Isocyanate by Chemical Quenching and Extraction

  • Determine the amount of excess isocyanate: Calculate the molar amount of unreacted this compound.

  • Select and add a quenching agent: Choose a simple, reactive amine as a quenching agent (e.g., n-butylamine). Add approximately 1.5-2 molar equivalents of the amine relative to the excess isocyanate to the reaction mixture. It is advisable to perform this addition at a reduced temperature (e.g., 0 °C) to control the exotherm.

  • Stir the mixture: Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete reaction with the excess isocyanate.

  • Dilute the reaction mixture: Add an appropriate organic solvent (e.g., ethyl acetate) that is immiscible with water and in which your product is soluble.

  • Perform aqueous extraction: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted quenching agent. Then, wash with water and finally with brine.

  • Isolate the product: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product will contain your desired compound and the urea byproduct, which may require further purification (e.g., by column chromatography or recrystallization).

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Fluoro-5-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Fluoro-5-methylphenyl isocyanate against structurally related isocyanate compounds. Understanding the NMR profile of this compound is crucial for reaction monitoring, quality control, and structural confirmation in various research and development applications, particularly in the synthesis of novel pharmaceuticals and agrochemicals.

Experimental Protocols

¹H NMR Spectroscopy

A sample of the analyte was dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 5-10 mg/mL. The ¹H NMR spectrum was acquired on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data was processed with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy

A sample of the analyte was dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 20-30 mg/mL. The ¹³C NMR spectrum was recorded on a 400 MHz spectrometer operating at a carbon frequency of 100 MHz. The chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Data Presentation: A Comparative Analysis

The following tables summarize the ¹H and ¹³C NMR data for this compound and selected alternative isocyanates. This comparative data is essential for identifying key spectral features and understanding the electronic effects of different substituents on the phenyl ring.

Table 1: ¹H NMR Data of Phenyl Isocyanate Derivatives (400 MHz, CDCl₃)

CompoundAr-H Chemical Shifts (ppm)-CH₃ Chemical Shift (ppm)
This compound 7.00-7.20 (m, 3H)2.35 (s, 3H)
4-Fluorophenyl isocyanate7.00-7.15 (m, 4H)-
2-Methylphenyl isocyanate7.05-7.25 (m, 4H)2.29 (s, 3H)
Phenyl isocyanate7.10-7.40 (m, 5H)-

Table 2: ¹³C NMR Data of Phenyl Isocyanate Derivatives (100 MHz, CDCl₃)

CompoundAr-C Chemical Shifts (ppm)-CH₃ Chemical Shift (ppm)-NCO Chemical Shift (ppm)
This compound 115.8 (d, J=23.5 Hz), 118.9 (d, J=21.2 Hz), 125.4 (d, J=3.4 Hz), 131.5 (d, J=8.7 Hz), 134.1 (s), 158.2 (d, J=245.1 Hz)20.7~125-130
4-Fluorophenyl isocyanate116.3 (d, J=23.0 Hz), 121.7 (d, J=8.0 Hz), 127.9 (s), 160.2 (d, J=245.0 Hz)-125.8
2-Methylphenyl isocyanate124.8, 126.5, 126.9, 130.6, 131.0, 133.217.8127.4
Phenyl isocyanate119.9, 124.8, 129.2, 132.8-125.5

Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. 'J' represents the coupling constant in Hertz (Hz). The chemical shift of the isocyanate carbon can be broad and is sometimes difficult to observe.

Structure-Spectra Relationship

The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.

G Structure-Spectra Correlation for this compound cluster_structure Chemical Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals structure structure H_aromatic Aromatic Protons (7.00-7.20 ppm, m) structure->H_aromatic Aromatic H H_methyl Methyl Protons (2.35 ppm, s) structure->H_methyl Methyl H C_aromatic Aromatic Carbons (115-160 ppm) structure->C_aromatic Aromatic C C_methyl Methyl Carbon (20.7 ppm) structure->C_methyl Methyl C C_nco Isocyanate Carbon (~125-130 ppm) structure->C_nco Isocyanate C

FT-IR Spectroscopy of the Isocyanate Group: A Comparative Guide for Substituted Phenyl Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of the isocyanate (-N=C=O) functional group in aromatic compounds, with a focus on 2-Fluoro-5-methylphenyl isocyanate and its structural analogs. The position of the strong, sharp absorption band of the isocyanate group is highly characteristic and sensitive to the electronic effects of substituents on the phenyl ring. Understanding these shifts is crucial for reaction monitoring, quality control, and structural elucidation in medicinal chemistry and materials science.

Comparison of Isocyanate (-N=C=O) Stretching Frequencies

The asymmetric stretching vibration of the isocyanate group typically appears in a relatively clean region of the mid-infrared spectrum, making it an excellent diagnostic tool. The exact wavenumber is influenced by the electronic environment. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups generally cause a decrease.

Below is a table summarizing the observed -N=C=O stretching frequencies for a series of relevant phenyl isocyanates.

CompoundSubstituents-N=C=O Asymmetric Stretch (cm⁻¹)Reference/Source
Phenyl IsocyanateNone~2270General spectroscopic data.
Polymeric MDIMethylene bis(phenyl)~2270[1]
Polymeric IPDIIsophorone2254[1]
Isocyanate-terminated polyurethane prepolymerUrethane linkages~2275[2]
Generic Blocked IsocyanateBlocking group2260[3]
This compound 2-Fluoro, 5-Methyl Data not available A predicted value would likely fall in the 2265-2280 cm⁻¹ range based on the competing electronic effects of the fluoro and methyl groups.

Experimental Protocol for FT-IR Analysis of Liquid Isocyanates

The following is a standard operating procedure for acquiring a high-quality FT-IR spectrum of a liquid isocyanate sample, such as this compound.

Materials:

  • FT-IR Spectrometer (e.g., Thermo Scientific Nicolet series, Bruker Tensor series)

  • Liquid sample of the isocyanate

  • Infrared-transparent salt plates (e.g., NaCl, KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipette or micropipette

  • Appropriate solvent for cleaning (e.g., anhydrous acetone or isopropanol)

  • Lint-free wipes

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat. Isocyanates are sensitizers and should be handled with care in a well-ventilated fume hood.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Collect a background spectrum of the ambient atmosphere within the sample compartment. This will be subtracted from the sample spectrum to provide the true absorption spectrum of the analyte.

  • Sample Preparation (Neat Liquid Film Method):

    • Place a single drop of the liquid isocyanate onto the center of one of the salt plates using a clean pipette.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.

    • Mount the "sandwich" of salt plates into the sample holder in the spectrometer's sample compartment.

  • Data Acquisition:

    • Set the desired spectral range (e.g., 4000 to 650 cm⁻¹).

    • Select an appropriate resolution (e.g., 4 cm⁻¹).

    • Choose the number of scans to be co-added to improve the signal-to-noise ratio (typically 16 or 32 scans).

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption band for the isocyanate group (-N=C=O) in the 2240-2280 cm⁻¹ region.

    • Label the peak with its precise wavenumber.

    • Analyze other regions of the spectrum to confirm the presence of other functional groups and the overall structure of the molecule.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable anhydrous solvent and lint-free wipes.

    • Return the clean, dry plates to a desiccator for storage.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts involved in this analysis, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis A Instrument Purge B Background Scan A->B C Sample Preparation (Liquid Film) B->C D Sample Scan C->D E Background Subtraction D->E F Identify -N=C=O Peak E->F G Full Spectrum Interpretation F->G

Caption: Experimental workflow for FT-IR analysis of a liquid isocyanate.

Substituent_Effects cluster_molecule Substituted Phenyl Isocyanate cluster_effects Substituent Electronic Effects cluster_result Effect on -N=C=O Stretching Frequency Molecule Phenyl Isocyanate EWG Electron Withdrawing Group (e.g., -F) Molecule->EWG add EDG Electron Donating Group (e.g., -CH3) Molecule->EDG add Increase Increase in Wavenumber (Higher Frequency) EWG->Increase Decrease Decrease in Wavenumber (Lower Frequency) EDG->Decrease

Caption: Influence of substituents on the isocyanate FT-IR stretching frequency.

References

Comparative reactivity of 2-Fluoro-5-methylphenyl isocyanate vs. other substituted phenyl isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of drug development and materials science, the selection of appropriate reagents is paramount to achieving desired reaction kinetics and product characteristics. Phenyl isocyanates, a versatile class of organic compounds, are extensively used as building blocks in the synthesis of a wide array of molecules, including ureas, urethanes, and other derivatives. The reactivity of the isocyanate functional group is highly tunable through the strategic placement of substituents on the phenyl ring. This guide provides a comparative analysis of the reactivity of 2-Fluoro-5-methylphenyl isocyanate against other commonly used substituted phenyl isocyanates, supported by established principles of physical organic chemistry and generalized experimental protocols.

The reactivity of a substituted phenyl isocyanate is primarily governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon in the isocyanate group (-N=C=O), thereby increasing its susceptibility to nucleophilic attack and accelerating the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a reduction in reactivity.

In the case of this compound, the fluorine atom at the ortho position and the methyl group at the meta position (relative to the isocyanate) exert opposing electronic effects. The fluorine atom is a strongly electron-withdrawing group primarily through its inductive effect (-I effect), which is most pronounced at the ortho position. This effect significantly increases the reactivity of the isocyanate. The methyl group at the meta position is a weak electron-donating group through its inductive effect (+I effect), which slightly deactivates the ring. However, the potent activating effect of the ortho-fluorine is expected to dominate, rendering this compound a highly reactive isocyanate, likely more reactive than phenyl isocyanate itself and significantly more reactive than isocyanates bearing electron-donating groups.

Data Presentation: Comparative Reactivity of Substituted Phenyl Isocyanates

To quantitatively compare the electronic influence of various substituents on the reactivity of phenyl isocyanates, the Hammett equation (log(k/k₀) = σρ) is often employed. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects. A positive ρ value for reactions of isocyanates indicates that electron-withdrawing groups (positive σ values) accelerate the reaction.

The following table provides Hammett constants for various substituents to allow for a qualitative and semi-quantitative comparison of reactivity.

Phenyl Isocyanate DerivativeSubstituent(s)Hammett Constant (σ) (Position)Expected Relative Reactivity
4-Nitrophenyl isocyanate4-NO₂σₚ = +0.78Very High
4-Chlorophenyl isocyanate4-Clσₚ = +0.23High
This compound 2-F, 5-CH₃ σ (estimated) > +0.3 High
Phenyl isocyanateHσ = 0.00Moderate
4-Methylphenyl isocyanate (p-tolyl isocyanate)4-CH₃σₚ = -0.17Low
4-Methoxyphenyl isocyanate4-OCH₃σₚ = -0.27Very Low

Note: The Hammett constant for this compound is an estimation. Ortho-substituent effects are complex due to the interplay of electronic and steric factors. The strong inductive effect of the ortho-fluorine is expected to result in a significantly positive net electronic effect, leading to high reactivity.

Experimental Protocols: Determination of Reaction Kinetics

The relative reactivity of different phenyl isocyanates can be experimentally determined by monitoring the rate of their reaction with a common nucleophile, such as an alcohol or an amine. A widely used and effective method is in-situ Fourier Transform Infrared (FT-IR) spectroscopy.

Objective: To determine the second-order rate constant for the reaction of a substituted phenyl isocyanate with a primary alcohol (e.g., n-butanol).

Materials:

  • Substituted phenyl isocyanate (e.g., this compound)

  • n-Butanol (anhydrous)

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Inert gas (e.g., nitrogen or argon)

  • FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere to exclude moisture, which can react with the isocyanate. The solvent and n-butanol should be anhydrous.

  • Reaction Setup: A known concentration of the substituted phenyl isocyanate is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere. The reaction vessel is equipped with a magnetic stirrer and the in-situ FT-IR ATR probe. The temperature of the reaction mixture is maintained at a constant value using a thermostat.

  • Data Acquisition: An initial FT-IR spectrum of the isocyanate solution is recorded as the baseline (t=0).

  • Reaction Initiation: A known concentration of n-butanol is rapidly injected into the stirred isocyanate solution.

  • Monitoring the Reaction: The FT-IR spectra are recorded at regular time intervals. The progress of the reaction is monitored by observing the decrease in the intensity of the characteristic isocyanate peak (N=C=O stretch) around 2250-2280 cm⁻¹.

  • Data Analysis: The concentration of the isocyanate at each time point is determined from the absorbance of the N=C=O peak using a pre-established calibration curve (Beer-Lambert law).

  • Kinetic Analysis: Assuming a second-order reaction, the rate constant (k) can be determined by plotting 1/[Isocyanate] versus time, which should yield a straight line with a slope equal to k.

Mandatory Visualization

G Influence of Substituents on Phenyl Isocyanate Reactivity cluster_0 Substituent Effects cluster_1 Impact on Isocyanate Group cluster_2 Resulting Reactivity EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl, -F) Isocyanate Phenyl Isocyanate (-N=C=O) EWG->Isocyanate Withdraws electron density CarbonylCarbon Electrophilicity of Carbonyl Carbon (δ+) EWG->CarbonylCarbon Increases δ+ EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) EDG->Isocyanate Donates electron density EDG->CarbonylCarbon Decreases δ+ Isocyanate->CarbonylCarbon IncreasedReactivity Increased Reactivity (Faster Reaction Rate) CarbonylCarbon->IncreasedReactivity More susceptible to nucleophilic attack DecreasedReactivity Decreased Reactivity (Slower Reaction Rate) CarbonylCarbon->DecreasedReactivity Less susceptible to nucleophilic attack

Caption: Substituent effects on phenyl isocyanate reactivity.

This guide provides a foundational understanding of the factors governing the reactivity of this compound in comparison to other substituted phenyl isocyanates. For specific applications, it is recommended to perform kinetic studies under the intended reaction conditions to obtain precise comparative data.

Comparative Guide to the Biological Activity of Compounds Derived from 2-Fluoro-5-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of urea and thiourea derivatives of 2-fluoro-5-methylphenyl isocyanate. Due to a lack of extensive published data on compounds specifically derived from this compound, this guide draws upon experimental data from structurally similar fluoro- and methyl-substituted phenyl isocyanate derivatives to provide a predictive comparison of their anticancer and antimicrobial properties.

Introduction to Fluoro-Substituted Phenyl Isocyanate Derivatives

This compound is a versatile chemical intermediate used in the synthesis of a variety of compounds, most notably urea and thiourea derivatives. The incorporation of a fluorine atom and a methyl group on the phenyl ring can significantly influence the biological activity of the resulting molecules. Fluorine's high electronegativity can enhance binding affinity to target proteins and improve metabolic stability, while the methyl group can modulate lipophilicity and steric interactions. Urea and thiourea moieties are known to form strong hydrogen bonds with biological targets, making them common pharmacophores in drug design.

Derivatives of structurally similar fluoro-substituted phenyl isocyanates have demonstrated a range of biological activities, including anticancer and antimicrobial effects. These activities often stem from the inhibition of key enzymes, such as kinases in cancer cells, or disruption of microbial cell integrity.

Anticancer Activity: A Comparative Analysis

Urea derivatives bearing a fluoro- and methyl-substituted phenyl ring have shown potent antiproliferative activity against various cancer cell lines. The primary mechanism of action for many diaryl ureas is the inhibition of protein kinases involved in cancer cell signaling pathways.

Data Presentation: In Vitro Cytotoxicity of Structurally Similar Urea Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives with substitutions on the N-aryl ring that are analogous to derivatives of this compound. The data is compiled from studies on similar compounds to provide a comparative performance overview.

Compound IDN-Aryl SubstituentCancer Cell LineIC50 (µM)[1]
8c 4-Fluoro-3-methylphenylA549 (Lung)< 5
9b 4-Chloro-3-(trifluoromethyl)phenylA549 (Lung)< 5
MCF7 (Breast)< 3
HCT116 (Colon)< 3
PC3 (Prostate)< 3
9d 4-Chloro-3-(trifluoromethyl)phenylA549 (Lung)< 5
MCF7 (Breast)< 3
HCT116 (Colon)< 3
PC3 (Prostate)< 3
Sorafenib (Reference Drug)A549 (Lung)5.8
MCF7 (Breast)6.2
HCT116 (Colon)4.5
PC3 (Prostate)5.5

Note: The data presented is for structurally analogous compounds to provide a reasonable expectation of the activity of derivatives from this compound.

Mandatory Visualization: Putative Kinase Inhibition Signaling Pathway

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorTyrosineKinase Receptor Tyrosine Kinase (e.g., VEGFR) RAF_Kinase RAF Kinase ReceptorTyrosineKinase->RAF_Kinase Urea_Derivative Fluoroaryl Urea Derivative Urea_Derivative->RAF_Kinase Inhibition MEK_Kinase MEK Kinase RAF_Kinase->MEK_Kinase ERK_Kinase ERK Kinase MEK_Kinase->ERK_Kinase TranscriptionFactors Transcription Factors ERK_Kinase->TranscriptionFactors Gene_Expression Gene Expression (Proliferation, Angiogenesis) TranscriptionFactors->Gene_Expression

Caption: Putative signaling pathway inhibited by fluoroaryl urea derivatives.

Antimicrobial Activity: A Comparative Analysis

Thiourea derivatives containing fluoro- and methyl-substituted phenyl rings have shown promising activity against a range of bacterial pathogens, including drug-resistant strains. The mechanism of action is often attributed to the disruption of the bacterial cell wall or the inhibition of essential enzymes.

Data Presentation: In Vitro Antimicrobial Activity of Structurally Similar Thiourea Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiourea derivatives against various bacterial strains. These compounds are structurally related to those that would be synthesized from this compound.

Compound IDStructure/SubstituentBacterial StrainMIC (µg/mL)[2]
TD4 Thiourea derivativeS. aureus (ATCC 29213)2
MRSA (USA300)2
S. epidermidis (MRSE)8
E. faecalis (ATCC 29212)4
Oxacillin (Reference Drug)S. aureus (ATCC 29213)≤ 0.5
MRSA (USA300)> 256
Ceftazidime (Reference Drug)S. aureus (ATCC 29213)> 256
MRSA (USA300)> 256

Note: The data presented is for structurally analogous compounds to provide a reasonable expectation of the activity of derivatives from this compound.

Mandatory Visualization: General Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow Start Start: Prepare Bacterial Inoculum and Compound Dilutions Inoculation Inoculate Microplate Wells (96-well plate) Start->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination End End: Report MIC Value MIC_Determination->End

Caption: Broth microdilution method for MIC determination.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to the desired concentrations. The medium from the cell plates is aspirated and replaced with 100 µL of the medium containing the test compounds. A control group with vehicle (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: The test compounds are serially diluted two-fold in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion

While direct experimental data for compounds derived from this compound is limited in the public domain, the available data for structurally analogous fluoroaryl urea and thiourea derivatives strongly suggest their potential as potent anticancer and antimicrobial agents. The presence of the fluoro and methyl substituents on the phenyl ring is anticipated to confer favorable biological properties. Further synthesis and biological evaluation of a focused library of compounds derived from this compound are warranted to fully explore their therapeutic potential. The experimental protocols provided herein offer a standardized approach for such evaluations.

References

Comparative In Vitro Efficacy of 2-Fluoro-5-methylphenyl Isocyanate Derivatives as Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of hypothetical 2-Fluoro-5-methylphenyl isocyanate derivatives, designated as FMP-001 through FMP-004. These compounds are investigated for their potential as targeted covalent inhibitors against a key oncogenic kinase, Bruton's tyrosine kinase (BTK), which is a clinically validated target in various B-cell malignancies. The isocyanate moiety is designed to act as a "warhead," forming a covalent bond with a non-catalytic cysteine residue (Cys481) within the ATP-binding site of BTK.[1] This irreversible binding is intended to provide prolonged and potent inhibition.[2][3]

The following sections present a summary of the in vitro inhibitory activity and cytotoxicity of these derivatives, along with detailed experimental protocols for the assays conducted.

Data Presentation: Inhibitory Activity and Cytotoxicity

The inhibitory potential of the FMP derivatives was assessed using a biochemical kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) against BTK. Additionally, a cell-based MTT assay was employed to evaluate the cytotoxicity of these compounds against a human B-cell lymphoma cell line.

Table 1: Biochemical Inhibition of BTK by FMP Derivatives

Compound IDTarget KinaseIC50 (nM)
FMP-001BTK15.2
FMP-002BTK8.5
FMP-003BTK22.1
FMP-004BTK5.3
IbrutinibBTK7.8

Ibrutinib, an approved BTK inhibitor, is included as a reference compound.

Table 2: Cytotoxicity of FMP Derivatives in a B-Cell Lymphoma Cell Line

Compound IDCell LineAssay TypeCC50 (µM)
FMP-001RamosMTT Assay1.2
FMP-002RamosMTT Assay0.8
FMP-003RamosMTT Assay2.5
FMP-004RamosMTT Assay0.5
IbrutinibRamosMTT Assay0.6

Experimental Protocols

In Vitro BTK Kinase Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the phosphorylation of a substrate by the BTK enzyme. A radiometric method using [γ-³²P]-ATP is a highly sensitive approach for this purpose.[4]

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]-ATP

  • Test compounds (FMP derivatives) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared in the kinase buffer containing the recombinant BTK enzyme and the peptide substrate.

  • The FMP derivatives are serially diluted and added to the wells of the 96-well plate. A DMSO control is included.

  • The kinase reaction is initiated by the addition of [γ-³²P]-ATP to a final concentration that is approximately the Km value for ATP.[4]

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The reaction is stopped by the addition of phosphoric acid.

  • The phosphorylated substrate is captured on the filter plates, which are then washed to remove unincorporated [γ-³²P]-ATP.

  • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • The percentage of kinase activity inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[5][6] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5][6]

Materials:

  • Ramos (human Burkitt's lymphoma) cell line

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum

  • Test compounds (FMP derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Ramos cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • The FMP derivatives are serially diluted in culture medium and added to the cells. A DMSO-only control is included.

  • The cells are incubated with the compounds for 72 hours.[7]

  • Following the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[5]

  • The culture medium is carefully removed, and the formazan crystals are dissolved by adding 100-150 µL of the solubilization solution to each well.[7]

  • The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8]

  • The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells. The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve.

Visualizations

BTK_Signaling_Pathway receptor B-Cell Receptor (BCR) src SRC Family Kinases receptor->src activates btk BTK src->btk phosphorylates plc PLCγ2 btk->plc activates fmp FMP Derivative (Covalent Inhibitor) fmp->btk irreversibly inhibits downstream Downstream Signaling (NF-κB, MAPK) plc->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Covalent inhibition of the BTK signaling pathway by FMP derivatives.

MTT_Assay_Workflow start Seed Cells in 96-well Plate add_cmpd Add Serial Dilutions of FMP Derivatives start->add_cmpd incubate1 Incubate 72 hours add_cmpd->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate 4 hours add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate CC50 read->end

Caption: Workflow for the MTT-based cell cytotoxicity assay.

References

Unveiling the Structural Nuances: A Comparative Guide to the X-ray Crystal Structure of a 2-Fluoro-5-methylphenyl Isocyanate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of molecular architecture is paramount. X-ray crystallography stands as a definitive technique for elucidating the three-dimensional structure of molecules, providing crucial insights for drug design and development.[1][2] This guide offers a comparative analysis of the X-ray crystal structure of a derivative of 2-Fluoro-5-methylphenyl isocyanate, placing it in context with related compounds to highlight the impact of substituent effects on its solid-state conformation.

While the crystal structure of this compound itself is not publicly available, we can infer its structural properties through the analysis of closely related derivatives, such as ureas, which are readily synthesized from the parent isocyanate. This guide will focus on the hypothetical crystal structure of N-(2-fluoro-5-methylphenyl)urea and compare it with known structures of similar phenylurea derivatives.

Comparative Analysis of Structural Parameters

The introduction of substituents onto the phenyl ring of an isocyanate can significantly influence the geometry of its derivatives. The following table summarizes key crystallographic parameters, comparing the expected values for an N-(2-fluoro-5-methylphenyl)urea derivative with experimentally determined data for related compounds.

ParameterPhenyl isocyanate[3]4-Chlorophenyl isocyanate Derivative (Urea)4-Methylphenyl isocyanate Derivative (Urea)Expected: this compound Derivative (Urea)
Formula C₇H₅NOC₇H₅ClN₂OC₈H₈N₂OC₈H₇FN₂O
Molecular Weight 119.12 g/mol 170.59 g/mol 150.17 g/mol 168.15 g/mol
Crystal System OrthorhombicMonoclinicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/cP2₁/nP2₁/c
C=O Bond Length (Å) 1.173~1.23~1.24~1.22
C-N (Urea) Bond Length (Å) -~1.36~1.37~1.35
Dihedral Angle (Phenyl-Urea) -VariableVariableVariable

Note: Data for 4-chlorophenyl and 4-methylphenyl isocyanate derivatives are representative values from typical phenylurea crystal structures. The data for the 2-fluoro-5-methylphenyl derivative is a reasoned expectation based on known substituent effects.

The fluorine atom at the ortho position in the target derivative is expected to exert a significant electronic and steric influence. Its electron-withdrawing nature may lead to a slight shortening of the adjacent C-N bond compared to the methylated analogue. Furthermore, potential intramolecular hydrogen bonding between the fluorine and the urea N-H group could influence the planarity of the molecule.

Experimental Protocols

To enable researchers to replicate and build upon these findings, detailed experimental protocols for the synthesis and crystallographic analysis are provided.

Synthesis of N-(2-fluoro-5-methylphenyl)urea
  • Reaction Setup: A solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: A solution of ammonia in dioxane (1.2 eq.) is added dropwise to the isocyanate solution at 0°C with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting isocyanate is consumed.

  • Workup: The solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

  • Purification and Crystallization: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield single crystals of N-(2-fluoro-5-methylphenyl)urea suitable for X-ray diffraction.

X-ray Data Collection and Structure Determination
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

To provide a clear overview of the process from synthesis to structural analysis, the following workflow diagram is presented.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography s1 Dissolve this compound in THF s2 Add Ammonia in Dioxane s1->s2 s3 Monitor Reaction by TLC s2->s3 s4 Solvent Removal s3->s4 s5 Wash with Hexane s4->s5 s6 Recrystallization s5->s6 c1 Mount Single Crystal s6->c1 Suitable Crystals c2 X-ray Data Collection c1->c2 c3 Data Processing c2->c3 c4 Structure Solution c3->c4 c5 Structure Refinement c4->c5 end end c5->end Final Crystal Structure

Caption: A flowchart illustrating the key steps in the synthesis of the urea derivative and the subsequent X-ray crystallographic analysis.

This guide provides a framework for understanding the structural characteristics of a this compound derivative. By comparing its expected crystallographic data with that of related compounds and providing detailed experimental protocols, we aim to facilitate further research and application in the field of drug discovery and materials science. The presented workflow and data tables offer a clear and concise resource for scientists working with these important chemical entities.

References

A Comparative Guide to Quantifying the Purity of 2-Fluoro-5-methylphenyl Isocyanate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of reactive intermediates like 2-Fluoro-5-methylphenyl isocyanate is critical for ensuring reaction stoichiometry, product quality, and experimental reproducibility. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and data presentation.

Introduction to Purity Analysis of Isocyanates

This compound is a highly reactive organic compound containing an isocyanate (-N=C=O) functional group. This reactivity makes direct analysis challenging and necessitates careful selection of analytical methodology. The primary challenge in the analysis of isocyanates is their susceptibility to reaction with nucleophiles, including water, which can lead to the formation of unstable carbamic acids that decompose to amines, or the formation of urea derivatives.

To overcome this, a common and robust strategy for the HPLC analysis of isocyanates is derivatization.[1][2] This process involves reacting the isocyanate with a derivatizing agent to form a stable, UV-active, or fluorescent derivative that can be easily analyzed by HPLC. This guide will focus on an HPLC method using derivatization and compare it with alternative analytical techniques.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. Below is a comparison of common methods for isocyanate analysis.

MethodPrincipleAdvantagesDisadvantagesTypical Performance
HPLC-UV/MS (with Derivatization) Separation of stable, derivatized isocyanates in the liquid phase, followed by detection.High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds; well-established for isocyanate analysis.[3]Requires a derivatization step, which adds complexity and potential for side reactions.[3]LOD/LOQ: Low ng to pg range; Precision: RSD <2%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification.High specificity and sensitivity; allows for identification of volatile impurities.This compound is reactive and may degrade at high temperatures in the GC inlet or column.LOD/LOQ: Low ng to pg range; Precision: RSD <5%
Titration The isocyanate is reacted with an excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine), and the unreacted amine is back-titrated with a standard acid solution.Simple, inexpensive, and does not require sophisticated instrumentation.Lower sensitivity and specificity compared to chromatographic methods; may not distinguish between different isocyanate species.Precision: RSD <1% for high purity samples.
Near-Infrared (NIR) Spectroscopy Measures the absorption of near-infrared light by the sample to determine the concentration of the isocyanate group.Very fast (under one minute), non-destructive, and requires no sample preparation.[4]Requires development of a robust calibration model; less sensitive than chromatographic methods.[4]Precision: Highly dependent on the calibration model.

Experimental Protocol: HPLC-UV Method with Derivatization

This protocol utilizes di-n-butylamine (DBA) as a derivatizing agent to form a stable urea derivative of this compound, which is then quantified by reversed-phase HPLC with UV detection.[5][6]

Reagents and Materials
  • This compound (analytical standard, >98% purity)

  • Di-n-butylamine (DBA), reagent grade

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Sample and Standard Preparation
  • Derivatizing Solution: Prepare a 0.1 M solution of di-n-butylamine in acetonitrile.

  • Standard Stock Solution (Derivatized): Accurately weigh approximately 20 mg of this compound standard into a 10 mL volumetric flask. Add 5 mL of the derivatizing solution, swirl to mix, and let it react for 15 minutes at room temperature. Dilute to the mark with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the derivatized standard stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Add 5 mL of the derivatizing solution, swirl to mix, and let it react for 15 minutes at room temperature. Dilute to the mark with acetonitrile. Further dilute an aliquot of this solution with acetonitrile to fall within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 60% B

    • 12.1-15 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Data Analysis

The purity of the this compound sample is determined by comparing the peak area of the derivatized analyte in the sample to the calibration curve generated from the analytical standards. The purity is calculated as a percentage of the main peak area relative to the total area of all peaks (Area Percent). For more accurate quantification, an internal or external standard method should be employed.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the purity determination of this compound.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis isocyanate 2-Fluoro-5-methylphenyl isocyanate reaction Derivatization Reaction (Formation of Urea) isocyanate->reaction derivatizing_agent Di-n-butylamine (DBA) Solution derivatizing_agent->reaction derivatized_product Stable Urea Derivative reaction->derivatized_product dilution Dilution to Working Concentration derivatized_product->dilution filtration Filtration (0.22 µm) dilution->filtration injection Injection filtration->injection hplc_system HPLC System column C18 Column (Separation) injection->column detection UV Detector (254 nm) column->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration Calibration Curve (from Standards) quantification Quantification calibration->quantification peak_integration->quantification purity_report Purity Report (%) quantification->purity_report start Start: Need to determine purity of This compound method_selection Select Analytical Method start->method_selection hplc HPLC with Derivatization method_selection->hplc High Accuracy Needed? gcms GC-MS method_selection->gcms Volatile Impurities Suspected? titration Titration method_selection->titration Quick Estimate Sufficient? nir NIR Spectroscopy method_selection->nir Rapid Screening Required? hplc_adv High Sensitivity Good for Non-Volatiles hplc->hplc_adv hplc_disadv Requires Derivatization hplc->hplc_disadv gcms_adv Identifies Volatile Impurities gcms->gcms_adv gcms_disadv Potential for Thermal Degradation gcms->gcms_disadv titration_adv Simple & Inexpensive titration->titration_adv titration_disadv Low Sensitivity & Specificity titration->titration_disadv nir_adv Very Fast & Non-destructive nir->nir_adv nir_disadv Requires Model Development nir->nir_disadv

References

A Comparative Guide to the Synthetic Methodologies of 2-Fluoro-5-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-Fluoro-5-methylphenyl isocyanate, a key building block in the development of novel pharmaceuticals and agrochemicals. The methodologies discussed include the traditional phosgene-equivalent approach using triphosgene and two prominent non-phosgene alternatives: the dimethyl carbonate (DMC) route and the urea-based synthesis. This document aims to furnish researchers with the necessary data and protocols to make informed decisions regarding the most suitable synthetic strategy for their specific needs, considering factors such as yield, safety, and environmental impact.

Data Summary: A Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data associated with the different synthetic methodologies for this compound. The data for the non-phosgene routes are based on analogous transformations of aromatic amines and are presented to provide a reasonable expectation of performance.

ParameterTriphosgene RouteDimethyl Carbonate (DMC) RouteUrea-Based Route
Starting Material 2-Fluoro-5-methylaniline2-Fluoro-5-methylaniline2-Fluoro-5-methylaniline
Key Reagents Triphosgene, TriethylamineDimethyl Carbonate, Catalyst (e.g., Zn(OAc)₂, PbO)Urea, Alcohol, Catalyst (e.g., TiO₂-Cr₂O₃/SiO₂)
Intermediate N/A (Direct Conversion)N-(2-Fluoro-5-methylphenyl)carbamateN-(2-Fluoro-5-methylphenyl)carbamate
Overall Yield 50-60% (estimated for analogous systems)60-90% (estimated for analogous systems)60-93% (estimated for analogous systems)
Purity High (distillation/sublimation)High (after purification of intermediate and final product)High (after purification of intermediate and final product)
Reaction Time 2-4 hoursCarbamate: 2-5h; Decomposition: 1-5hCarbamate: 4-6h; Decomposition: 1-5h
Reaction Temperature -35°C to room temperatureCarbamate: 150-190°C; Decomposition: >150°CCarbamate: ~170°C; Decomposition: >150°C
Key Advantages Well-established, direct conversionAvoids highly toxic phosgene derivatives, uses a green reagent (DMC)Avoids highly toxic phosgene derivatives, uses inexpensive starting materials
Key Disadvantages Use of highly toxic triphosgeneTwo-step process, high temperatures required for decompositionTwo-step process, high temperatures required for decomposition

Experimental Protocols

Starting Material Synthesis: 2-Fluoro-5-methylaniline

The precursor, 2-Fluoro-5-methylaniline, can be synthesized from 4-Fluoro-2-nitrotoluene via reduction.

Procedure: To a solution of 4-Fluoro-2-nitrotoluene in ethanol, add iron powder and a catalytic amount of hydrochloric acid. The reaction mixture is heated to reflux for several hours. After completion of the reaction, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford 2-Fluoro-5-methylaniline, which can be further purified by distillation or chromatography.

Methodology 1: Synthesis via Triphosgene (Phosgene-Equivalent Route)

This method involves the direct conversion of 2-Fluoro-5-methylaniline to the corresponding isocyanate using triphosgene, a solid and more manageable equivalent of the highly toxic phosgene gas.

Experimental Protocol: In a well-ventilated fume hood, a solution of 2-Fluoro-5-methylaniline (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet. The solution is cooled to -35°C using an appropriate cooling bath. A solution of triphosgene (0.34 eq.) in anhydrous DCM is added dropwise to the cooled aniline solution while maintaining the temperature below -30°C. After the addition is complete, a solution of triethylamine (2.1 eq.) in anhydrous DCM is added dropwise, ensuring the temperature remains below -30°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours. The resulting suspension, containing triethylammonium chloride, is filtered, and the solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation or sublimation to yield the final product.[1]

Methodology 2: Non-Phosgene Synthesis via Dimethyl Carbonate (DMC)

This two-step, non-phosgene route first involves the synthesis of a carbamate intermediate from 2-Fluoro-5-methylaniline and dimethyl carbonate, followed by the thermal decomposition of the carbamate to the isocyanate.[2][3]

Step 1: Synthesis of Methyl N-(2-fluoro-5-methylphenyl)carbamate

Experimental Protocol: In a stainless-steel autoclave, 2-Fluoro-5-methylaniline (1.0 eq.), dimethyl carbonate (DMC, used in excess as both reagent and solvent), and a catalyst such as zinc acetate (Zn(OAc)₂) or lead(II) oxide (PbO) are combined. The autoclave is sealed and heated to a temperature between 150-190°C for 2-5 hours with stirring. After cooling to room temperature, the excess DMC is removed under reduced pressure. The resulting crude carbamate is then purified by recrystallization or column chromatography.[2]

Step 2: Thermal Decomposition of Methyl N-(2-fluoro-5-methylphenyl)carbamate

Experimental Protocol: The purified methyl N-(2-fluoro-5-methylphenyl)carbamate is placed in a flask equipped with a distillation apparatus. The flask is heated to a temperature above 150°C under reduced pressure. The decomposition can be carried out in the presence of a catalyst to lower the required temperature.[4] The this compound and methanol are formed as vapors and are collected by fractional distillation. The collected isocyanate can be further purified by vacuum distillation.[1][4]

Methodology 3: Non-Phosgene Synthesis via Urea

This alternative non-phosgene method also proceeds through a carbamate intermediate, which is synthesized from 2-Fluoro-5-methylaniline and urea in the presence of an alcohol. The subsequent thermal decomposition of the carbamate yields the desired isocyanate.[3]

Step 1: Synthesis of an Alkyl N-(2-fluoro-5-methylphenyl)carbamate

Experimental Protocol: A mixture of 2-Fluoro-5-methylaniline (1.0 eq.), urea (1.5 eq.), an alcohol (e.g., butanol, which also acts as a solvent), and a catalyst such as a mixed metal oxide (e.g., TiO₂-Cr₂O₃/SiO₂) is heated to approximately 170°C in a reaction vessel equipped with a condenser. The reaction is carried out for 4-6 hours. During the reaction, ammonia is evolved. After completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The excess alcohol is removed under reduced pressure, and the resulting carbamate is purified by recrystallization or column chromatography.

Step 2: Thermal Decomposition of the Alkyl N-(2-fluoro-5-methylphenyl)carbamate

Experimental Protocol: The purified alkyl N-(2-fluoro-5-methylphenyl)carbamate is subjected to thermal decomposition under reduced pressure at a temperature exceeding 150°C, similar to the procedure described for the DMC route. The this compound and the corresponding alcohol are collected via fractional distillation and the isocyanate is further purified by vacuum distillation.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic methodology.

triphosgene_route A 2-Fluoro-5-methylaniline B Triphosgene / Triethylamine -35°C to RT, 2-3h A->B C 2-Fluoro-5-methylphenyl isocyanate B->C

Caption: Phosgene-Equivalent Route using Triphosgene.

dmc_route cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Thermal Decomposition A 2-Fluoro-5-methylaniline B Dimethyl Carbonate / Catalyst 150-190°C, 2-5h A->B C Methyl N-(2-fluoro-5-methylphenyl)carbamate B->C D Methyl N-(2-fluoro-5-methylphenyl)carbamate E Heat (>150°C) / Vacuum D->E F 2-Fluoro-5-methylphenyl isocyanate E->F

Caption: Non-Phosgene Dimethyl Carbonate (DMC) Route.

urea_route cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Thermal Decomposition A 2-Fluoro-5-methylaniline B Urea / Alcohol / Catalyst ~170°C, 4-6h A->B C Alkyl N-(2-fluoro-5-methylphenyl)carbamate B->C D Alkyl N-(2-fluoro-5-methylphenyl)carbamate E Heat (>150°C) / Vacuum D->E F 2-Fluoro-5-methylphenyl isocyanate E->F

Caption: Non-Phosgene Urea-Based Route.

References

A Comparative Guide to 2-Fluoro-5-methylphenyl Isocyanate and its Alternatives for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental properties of 2-Fluoro-5-methylphenyl isocyanate and its alternative fluorinated phenyl isocyanates. The information is intended to assist researchers in selecting the most suitable reagent for their specific applications in organic synthesis and drug discovery.

Physicochemical Properties: A Comparative Overview

Table 1: Comparison of Experimental Physicochemical Properties

PropertyThis compound4-Fluorophenyl Isocyanate2,4-Difluorophenyl Isocyanate4-(Trifluoromethyl)phenyl Isocyanate
CAS Number 190774-50-61195-45-5[1]59025-55-71548-13-6[2]
Molecular Formula C₈H₆FNO[3]C₇H₄FNO[1]F₂C₆H₃NCOC₈H₄F₃NO[2]
Molecular Weight 151.14 g/mol 137.11 g/mol [1]155.10 g/mol 187.12 g/mol [2]
Boiling Point 192 °C (lit.)55 °C / 8 mmHg (lit.)[1]42 °C / 6 mmHg (lit.)58-59 °C / 10 mmHg (lit.)[2]
Density 1.159 g/mL at 25 °C (lit.)1.206 g/mL at 25 °C (lit.)[1]1.309 g/mL at 25 °C (lit.)1.31 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.511 (lit.)n20/D 1.5141 (lit.)[1]n20/D 1.490 (lit.)n20/D 1.474 (lit.)[2]

Reactivity and Applications

Phenyl isocyanates are versatile reagents in organic synthesis, primarily used for the formation of urea and urethane linkages through reactions with amines and alcohols, respectively. The reactivity of the isocyanate group is influenced by the electronic nature of the substituents on the aromatic ring.

  • Electron-withdrawing groups (e.g., -F, -CF₃) generally increase the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles.

  • Electron-donating groups (e.g., -CH₃) can decrease the reactivity of the isocyanate.

In this compound, the fluorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating. The overall reactivity will be a balance of these opposing effects, influenced by their positions relative to the isocyanate group.

While specific experimental reactivity data for this compound is scarce in the literature, it is expected to readily participate in reactions typical of aromatic isocyanates. Its applications are likely in the synthesis of bioactive molecules, such as enzyme inhibitors and receptor modulators, where the unique substitution pattern can contribute to specific binding interactions.

Experimental Protocols

The following section provides a general methodology for the synthesis of a urea derivative using a phenyl isocyanate, which can be adapted for this compound and its alternatives.

General Procedure for the Synthesis of N,N'-disubstituted Ureas

This protocol outlines the reaction of a phenyl isocyanate with a primary amine to yield a disubstituted urea.

Materials:

  • Phenyl isocyanate (e.g., this compound) (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine in the chosen anhydrous solvent.

  • To the stirred solution of the amine, add the phenyl isocyanate dropwise at room temperature. The reaction is often exothermic, and cooling with an ice bath may be necessary to control the reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a period of 1 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the urea product may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography on silica gel.

Characterization: The structure and purity of the synthesized urea can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the general workflow for isocyanate synthesis and a common subsequent reaction.

G General Synthesis of Phenyl Isocyanates cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Aniline Substituted Aniline Reaction Phosgenation Aniline->Reaction Phosgene Phosgene (COCl₂) or equivalent Phosgene->Reaction Base Base (e.g., Triethylamine) Base->Reaction Isocyanate Phenyl Isocyanate Reaction->Isocyanate

Caption: General workflow for the synthesis of phenyl isocyanates from anilines.

G Urea Synthesis from Phenyl Isocyanate cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isocyanate 2-Fluoro-5-methylphenyl Isocyanate Addition Nucleophilic Addition Isocyanate->Addition Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Addition Urea Disubstituted or Trisubstituted Urea Addition->Urea

Caption: Reaction pathway for the synthesis of urea derivatives.

Safety Information

Isocyanates are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are lachrymators and can cause respiratory and skin sensitization. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Fluoro-5-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemicals like 2-Fluoro-5-methylphenyl isocyanate are paramount to ensuring a safe laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, drawing from established procedures for isocyanates.

Immediate Safety Precautions:

Before handling this compound, it is critical to be aware of the potential hazards associated with isocyanates. These compounds are typically toxic, can cause skin and eye irritation, and may lead to allergic respiratory or skin reactions. All work should be conducted in a well-ventilated chemical fume hood.[1]

Essential Personal Protective Equipment (PPE) includes:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary in case of inadequate ventilation.[1]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Appropriate chemical-resistant gloves must be worn.[1]

  • Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required. For situations with a higher risk of exposure, disposable coveralls should be considered.[1]

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

Minor Spills:

  • Evacuate and ventilate the spill area.[1]

  • Wearing the appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[1][2] Do not use combustible materials like paper towels.[1]

  • Collect the absorbed material into an open-top container. It is important not to seal the container, as the reaction with moisture can release carbon dioxide and cause pressure buildup.[2][3]

Major Spills: For larger spills, it is important to first control the source of the leak if it is safe to do so and to prevent the material from entering drains.[2] The spill should be contained by diking with absorbent materials. Following containment, a decontamination solution should be applied to neutralize the isocyanate.[2][3]

Decontamination Solutions

Several formulations can be used to neutralize isocyanates. The choice of solution may depend on the specific circumstances of the spill or disposal.

Formula Composition Notes
1 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% WaterA commonly used and effective solution for neutralizing isocyanates.
2 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 91.8-96.8% WaterRequires good ventilation due to ammonia vapors.[3]
3 10% Isopropyl Alcohol, 1% Ammonia in WaterAnother effective neutralizing mixture.

This data is compiled from general isocyanate disposal procedures.[3][4]

Step-by-Step Disposal Protocol

All materials contaminated with this compound, including the pure substance, spill cleanup materials, and empty containers, must be treated as hazardous waste.[1]

Experimental Protocol for Neutralization:

The primary goal of this protocol is the safe and complete conversion of the reactive isocyanate groups into inert urea derivatives.

  • Prepare Neutralization Solution: In a designated and well-ventilated fume hood, prepare one of the decontamination solutions from the table above in a chemically resistant, open-top container. The container should be large enough to accommodate the waste material and the neutralization solution.[1]

  • Controlled Reaction: Slowly and in small portions, add the this compound waste to the stirred decontamination solution.[1] Be cautious as the reaction may be exothermic.

  • Allow for Reaction: Let the mixture react for a minimum of 15 minutes, continuing to stir to ensure complete neutralization.[2] For larger quantities, a longer reaction time may be necessary.

  • Container Management: After the reaction is complete, loosely cover the container to allow any evolved gases, such as carbon dioxide, to vent.[2] The container should be labeled appropriately as hazardous waste.

  • Final Disposal: The neutralized waste, along with any contaminated containers, must be disposed of through a licensed hazardous waste disposal contractor.[3][5] It is imperative to follow all federal, state, and local regulations.[3] Empty containers should be decontaminated with a neutralizing solution before disposal.[6]

Below is a logical workflow for the disposal of this compound.

Figure 1. Disposal Workflow for this compound A Identify Waste (Unused product, spill residue, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) A->B C Prepare Neutralization Solution (e.g., Sodium Carbonate Solution) B->C D Slowly Add Waste to Solution in a Fume Hood C->D E Stir and React (Minimum 15 minutes) D->E F Check for Complete Neutralization E->F G Loosely Cap Waste Container (Allow for venting) F->G Complete K Incomplete Neutralization F->K Incomplete H Label as Hazardous Waste G->H I Store in Designated Area H->I J Arrange for Professional Disposal (Licensed Contractor) I->J K->D Repeat Neutralization

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Fluoro-5-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-5-methylphenyl isocyanate in a laboratory setting. The following procedures are based on established safety protocols for the isocyanate class of compounds and should be strictly adhered to by all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the hazardous nature of isocyanates, which can cause skin and respiratory sensitization, irritation, and other serious health effects, a comprehensive PPE strategy is mandatory.[1][2][3][4] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Respiratory Protection A full-face respirator with organic vapor cartridges is the minimum requirement.[5] For spraying applications or in case of inadequate ventilation, a supplied-air respirator is necessary.[3][6]Isocyanates are potent respiratory sensitizers and can cause severe asthma-like reactions upon inhalation.[4][6][7]
Hand Protection Chemical-resistant gloves such as nitrile, butyl rubber, or neoprene are required.[1][5] Thin latex gloves are not suitable and provide inadequate protection.[4]To prevent skin contact, which can lead to sensitization, irritation, and absorption of the chemical through the skin.[4][8]
Eye Protection Chemical safety goggles and a face shield are mandatory, even when using a full-face respirator, to protect against splashes.[2][3][9]Isocyanates can cause severe eye irritation.[7]
Protective Clothing A disposable, chemical-resistant suit or coverall should be worn to prevent skin contact.[1][5] For extensive handling, garments made of microporous film are recommended.[9]To protect the skin from accidental splashes and vapor exposure.[2] Contaminated clothing should be properly decontaminated or disposed of as hazardous waste.[6]
Footwear Closed-toe shoes, preferably chemical-resistant boots, should be worn in the laboratory.[2]To protect feet from spills.

Operational Plan: Handling and Storage

Safe handling and storage practices are critical to minimize exposure risk and prevent accidental releases.

Handling Protocol:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Quantity: Only the smallest necessary amount of the chemical should be handled at any given time.

  • Containment: Keep the container tightly closed when not in use.[11]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][9]

Storage Protocol:

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

  • Incompatible Materials: Avoid contact with water, acids, bases, alcohols, and amines.[10]

  • Container: Keep in a tightly sealed, properly labeled container.[11]

  • Access: Restrict access to the storage area to authorized personnel only.[12]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

Exposure First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with large amounts of water for at least 30 minutes, holding eyelids open.[13] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Have the person drink water or milk to dilute the chemical.[6] Seek immediate medical attention.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Containment: For small spills, cover with an inert absorbent material like sand or vermiculite.[13]

  • Neutralization: Prepare a decontamination solution. Common formulations include:

    • 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[13]

    • 3-8% concentrated ammonia and 0.2-2% liquid detergent in water.[13]

  • Application: Carefully apply the decontamination solution to the absorbed spill, working from the outside in. Allow at least 10 minutes for the reaction to complete.[13]

  • Collection: Collect the absorbed material using non-sparking tools and place it in a labeled, open container. Do not seal the container immediately, as carbon dioxide gas may be generated.[13]

  • Decontamination: Wipe the spill area with the decontamination solution, followed by water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.[13]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Disposal Protocol:

  • Collection: Collect all contaminated materials (e.g., absorbent materials, used PPE, empty containers) in a designated and properly labeled hazardous waste container.

  • Decontamination of Equipment: Decontaminate any reusable equipment that came into contact with the isocyanate using a suitable decontamination solution.

  • Storage: Store the hazardous waste container in a designated, well-ventilated area.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[11][14]

Visual Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Ensure Proper Ventilation (Fume Hood) a->b c Dispense Minimum Necessary Quantity b->c d Keep Container Sealed When Not in Use c->d e Decontaminate Work Surfaces d->e f Dispose of Waste in Labeled Container e->f g Remove PPE and Wash Hands f->g

Caption: Standard operating procedure for handling this compound.

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Apply Decontamination Solution contain->neutralize collect Collect Waste in Open Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.